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Foundational

The Pharmacological Mechanisms of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (ODPC) Scaffolds

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern rational drug design, the identification of privileged scaffolds is paramount. 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (ODPC...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern rational drug design, the identification of privileged scaffolds is paramount. 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (ODPC) (CAS 1148048-79-6)[1][2] represents a highly versatile, multi-target pharmacophore. While ODPC itself serves as a foundational building block rather than a standalone active pharmaceutical ingredient (API), its topological features—a hydrogen-bond-rich pyrimidone ring coupled with a highly reactive carbohydrazide tail—enable its derivatives to execute precise biological mechanisms. This whitepaper dissects the two primary mechanisms of action (MoA) of ODPC derivatives: competitive kinase inhibition (specifically targeting GRK2 in heart failure models) and the disruption of mycobacterial cell wall synthesis.

Structural Pharmacology of the ODPC Scaffold

To understand the biological activity of ODPC, we must deconstruct its molecular architecture:

  • The 2-Oxopyrimidine Core: This ring system is a structural analog of cytosine and uracil. In the context of kinase inhibition, the pyrimidine core acts as an ATP mimic. The nitrogen atoms and the 2-oxo group serve as critical hydrogen bond acceptors and donors, anchoring the molecule into the highly conserved hinge region of kinase ATP-binding pockets.

  • The Carbohydrazide Moiety (-CONHNH₂): This functional group is the synthetic engine of ODPC. It readily undergoes condensation with aldehydes to form N-acylhydrazones (Schiff bases)[3]. Biologically, the carbohydrazide linker provides rotational flexibility, allowing the appended functional groups to navigate out of the ATP-binding pocket and into the solvent-exposed specificity pockets of enzymes, granting target selectivity[4]. Furthermore, the hydrazide motif is a known pharmacophore in anti-tuberculosis drugs (e.g., Isoniazid), operating via the inhibition of enoyl-acyl carrier protein reductases.

Primary Mechanisms of Action
2.1. Kinase Inhibition: The GRK2 Paradigm

G-protein-coupled receptor kinase 2 (GRK2) is a critical target for reversing heart failure phenotypes. ODPC is a vital precursor in synthesizing highly selective GRK2 inhibitors[4][5].

Mechanism: ODPC-derived triazoles and hydrazones operate via competitive inhibition at the ATP-binding site of GRK2. The pyrimidine ring forms bidentate hydrogen bonds with the kinase hinge region (specifically interacting with the backbone amides of the hinge residues). Meanwhile, the functionalized carbohydrazide tail extends into the unique specificity pocket of GRK2. By blocking ATP binding, these compounds prevent the phosphorylation of agonist-activated GPCRs, thereby halting the pathological internalization and degradation of these receptors in cardiac tissue[5].

Pathway A GPCR Activation (Agonist Binding) B GRK2 Recruitment & Activation A->B E Inhibition of Receptor Phosphorylation B->E Normal Pathway C ODPC-Derived Inhibitor (Pyrimidine Scaffold) D ATP-Binding Pocket Competitive Blockade C->D Binds Kinase Hinge D->B Competitive Inhibition D->E Blocks F Prevention of Heart Failure Phenotype E->F

Fig 1. Mechanism of GRK2 inhibition by ODPC-derived compounds in heart failure models.

2.2. Antimicrobial Action: Mycobacterial Cell Wall Disruption

The rise of multidrug-resistant tuberculosis (MDR-TB) has renewed interest in pyrimidine N-acylhydrazone scaffolds. When ODPC is condensed with halogenated aromatic aldehydes, the resulting compounds exhibit potent antimicrobial activity[6].

Mechanism: Similar to the first-line drug isoniazid, ODPC-hydrazones are prodrug-like scaffolds that penetrate the lipid-rich mycobacterial cell wall. Once inside, they target the enoyl-ACP reductase (InhA) pathway, a crucial step in the biosynthesis of mycolic acids. The disruption of mycolic acid synthesis leads to a loss of cell wall integrity, rendering the bacteria susceptible to osmotic stress and immune clearance.

Experimental Workflows & Self-Validating Protocols

As application scientists, we must ensure that our synthetic and screening workflows are robust, reproducible, and self-validating. Below are the optimized protocols for synthesizing and evaluating ODPC derivatives.

Workflow S1 ODPC Scaffold (CAS 1148048-79-6) S2 Schiff Base Condensation S1->S2 S3 TR-FRET Kinase Assay (GRK2) S2->S3 Kinase Pipeline S4 MIC Antimicrobial Screening S2->S4 Anti-TB Pipeline S5 X-Ray Crystallography S3->S5 S4->S5 S6 Lead Optimization S5->S6

Fig 2. High-throughput screening and validation workflow for ODPC scaffolds.

Protocol A: Synthesis of ODPC-Derived N-Acylhydrazones

The causality behind this protocol lies in controlling the thermodynamics of the condensation reaction to prevent unwanted side products (e.g., acetals).

  • Reagent Assembly: Dissolve 1.0 equivalent of ODPC in absolute ethanol. Why ethanol? Methanol often leads to rapid, uncontrolled precipitation of intermediates, trapping impurities[7]. Ethanol provides an optimal thermodynamic gradient for crystallization.

  • Catalysis: Add 1.2 equivalents of the target aromatic aldehyde (e.g., 5-fluorosalicylaldehyde) followed by 3–5 drops of glacial acetic acid. The acid protonates the aldehyde's carbonyl oxygen, significantly increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the ODPC carbohydrazide.

  • Reflux & Isolation: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1). Upon completion, cool the mixture to 4°C to induce precipitation.

  • Validation: Filter and recrystallize from hot ethanol. Confirm the structure via ¹H-NMR, ensuring the presence of the characteristic hydrazone proton (-NH-N=CH-) typically appearing downfield at ~11.5–12.0 ppm.

Protocol B: TR-FRET Kinase Assay for GRK2 Inhibition

Standard colorimetric or simple fluorometric assays are often confounded by the intrinsic fluorescence of pyrimidine derivatives[8]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this auto-fluorescence background by utilizing a time delay before measurement.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 nM recombinant human GRK2, 10 µM ATP, and 50 nM biotinylated GPCR peptide substrate in assay buffer (HEPES pH 7.4, MgCl₂, DTT).

  • Compound Addition: Dispense the ODPC-derived inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler to ensure volumetric precision.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Quench the reaction by adding EDTA. Add the detection mixture: Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation (Z'-Factor): Every plate must contain a positive control (e.g., Paroxetine, a known GRK2 inhibitor) and a negative control (DMSO vehicle). Calculate the Z'-factor. A plate is only deemed valid if Z' > 0.6 , ensuring the signal-to-noise ratio is statistically robust for hit identification.

Quantitative Activity Profiles

The structural plasticity of the ODPC core allows it to be tuned for vastly different biological targets. The table below summarizes the quantitative efficacy of various ODPC derivatives synthesized via the aforementioned pathways.

Derivative ScaffoldBiological TargetPrimary Mechanism of ActionEfficacy Metric (IC₅₀ / MIC / LOD)Source
ODPC-Schiff Base (17h) E. coli / M. tuberculosisDisruption of cell wall biosynthesis (InhA inhibition)MIC = 0.15 µM[6]
Pyrimidine-triazole (115h) GRK2 (Heart Failure)ATP-competitive kinase hinge blockadeIC₅₀ = 18 nM[4]
Probe PP (Phenothiazine-ODPC) Hydrazine (Toxin)Nucleophilic addition-elimination (Chemosensing)LOD = 35.3 nM[8]
References
  • Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • A dual-platform phenothiazine-based fluorescent probe for hydrazine (N2H4) bioimaging in multiple organisms and smartphone-assisted environmental monitoring Journal of Hazardous Materials, PubMed / NIH. URL:[Link]

  • Synthesis of pyrimidine N-acylhydrazone scaffolds as antimicrobial agents (Thesis/Dissertation Repository) University of Johannesburg Content Repository. URL: [Link]

  • Two Pairs of Homochiral Parallelogram-like Dy4 Cluster Complexes with Strong Magneto-Optical Properties Inorganic Chemistry, ACS Publications. URL:[Link]

Sources

Exploratory

Biological activity profile of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide derivatives

The 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By mimicking natural nucleobases, this core ensures high biocompatibility and cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By mimicking natural nucleobases, this core ensures high biocompatibility and cellular membrane permeability. As a Senior Application Scientist, I have observed that the strategic functionalization of this scaffold—specifically via the 4-carbohydrazide moiety—unlocks a vast chemical space. This allows for the synthesis of targeted Schiff bases (hydrazones) that exhibit profound antimicrobial, antitubercular, anticancer, and antidiabetic activities.

This technical guide dissects the biological activity profile of these derivatives, the causality behind their structural design, and the validated experimental workflows required to synthesize and evaluate them.

Structural Rationale & Pharmacophore Modeling

The efficacy of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide derivatives is not coincidental; it is a product of precise structural geometry and electronic distribution:

  • The 2-Oxo Group: Acts as a rigid, highly electronegative hydrogen-bond acceptor. This is critical for anchoring the molecule within the active sites of target enzymes, such as the S1/S2 pockets of Dipeptidyl Peptidase-4 (DPP-IV).

  • The Pyrimidine Core: Provides a stable, aromatic framework that engages in π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) in protein binding sites.

  • The 4-Carbohydrazide Linker: This is the primary site of diversification. Reacting the carbohydrazide with various aromatic aldehydes yields Schiff bases. This extension increases the molecule's lipophilicity, allowing the extended aryl tail to probe deep hydrophobic pockets (e.g., the enoyl-ACP reductase[InhA] pocket in Mycobacterium tuberculosis). Furthermore, the introduction of electron-withdrawing halogens (fluoro/chloro) on the terminal aryl ring drastically enhances binding affinity and metabolic stability [1].

SAR Core 2-Oxo-1,2-dihydropyrimidine Core Oxo C2=O Group (H-Bond Acceptor) Core->Oxo Hydrazide C4-Carbohydrazide (Target Binding) Core->Hydrazide Aryl Schiff Base Aryl Ring (Lipophilicity) Hydrazide->Aryl Halogens Fluoro/Chloro Subs (Enhanced Potency) Aryl->Halogens

Logical relationship mapping of the 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide pharmacophore.

Biological Activity Profiles

Metabolic Disorders: DPP-IV Inhibition

Dipeptidyl peptidase-4 (DPP-IV) is a serine exopeptidase that degrades incretin hormones like GLP-1, making it a primary target for Type 2 Diabetes Mellitus (T2DM) management. Carbohydrazide derivatives of pyrimidines have emerged as potent DPP-IV inhibitors. The NH of the carbohydrazone forms critical hydrogen bonds within the enzyme cavity. Studies have demonstrated that derivatives possessing a 2,4-difluorophenyl substitution exhibit excellent hypoglycemic potential, significantly reducing fasting blood glucose in T2DM animal models [1].

Antitubercular Activity (InhA Inhibition)

The structural similarity between pyrimidine-4-carbohydrazides and Isoniazid (pyridine-4-carbohydrazide) makes them excellent candidates for antitubercular drug development. These derivatives target InhA (enoyl acyl carrier protein reductase), an enzyme essential for mycolic acid biosynthesis in the mycobacterial cell wall. Highly substituted derivatives, particularly those clubbed with pyrazole or halogenated aryl rings, have shown bactericidal effects against multidrug-resistant (MDR) strains of M. tuberculosis [2].

Anticancer Activity (Bcl-2/Mcl-1 Inhibition)

In oncology, 2-oxo-pyrimidine derivatives are utilized to induce apoptosis in malignant cells. By acting as BH3 mimetics, these compounds competitively bind to the hydrophobic grooves of anti-apoptotic proteins like Bcl-2 and Mcl-1. This binding displaces pro-apoptotic proteins (Bax/Bak), leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release [3].

Pathway Drug 2-Oxo-pyrimidine Derivative Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Blocks CytoC Cytochrome c Release Bax->CytoC Promotes Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Triggers

Apoptosis signaling pathway triggered by 2-oxo-pyrimidine derivatives via Bcl-2 inhibition.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below synthesizes the biological efficacy of key derivatives based on their terminal aryl substitutions. Notice the causality: the inclusion of electron-withdrawing fluorine atoms drastically lowers the IC50/MIC values by increasing the electrostatic interaction with target residues.

Compound IDCore ScaffoldTerminal Aryl SubstitutionTarget / AssayEfficacy (IC50 / MIC)Reference
Compound 4c Tetrahydropyrimidine-5-carbohydrazide2-fluoro, 2-methoxy phenylDPP-IV EnzymeIC50 = 34.94 µM[1]
Compound 5b Tetrahydropyrimidine-5-carbohydrazide2,4-difluoro, 2-hydroxy phenylDPP-IV EnzymeIC50 = 28.13 µM[1]
Compound 6q Pyridine/Pyrimidine-4-carbohydrazidePyrazole-clubbedM. tuberculosis (H37Rv)MIC = 0.125 µg/mL[2]
Compound 3c 2-Oxo-dihydropyrimidine-5-carbonitrile4-chloro-6-(4-methoxyphenyl)Bcl-2 / CytotoxicityHigh Potency (In vitro)[3]

Experimental Workflows & Validated Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Internal controls are built into the methodology to prevent false positives.

Synthesis of Carbohydrazide Schiff Bases

The synthesis relies on a modified Biginelli condensation followed by hydrazinolysis.

Step-by-Step Methodology:

  • Biginelli Condensation: Reflux a mixture of an appropriate aldehyde (10 mmol), a β -ketoester (10 mmol), and urea (15 mmol) in 25 mL of ethanol with a catalytic amount of concentrated HCl for 2–3 hours. Cool to precipitate the 2-oxo-pyrimidine ester intermediate.

  • Hydrazinolysis: Dissolve the intermediate in ethanol and add an excess of hydrazine hydrate (80%). Reflux for 4 hours.

    • Self-Validation Check: Monitor via TLC. Perform FTIR analysis on the isolated solid. The disappearance of the ester C=O stretch (~1740 cm⁻¹) and the appearance of the hydrazide C=O (~1680 cm⁻¹) and N−H stretch (~3300 cm⁻¹) confirm successful conversion.

  • Schiff Base Condensation: React the resulting carbohydrazide (10 mmol) with various substituted aromatic aldehydes (10 mmol) in ethanol with glacial acetic acid as a catalyst. Reflux for 2 hours, cool, filter, and recrystallize from ethanol.

Workflow Step1 Biginelli Condensation (Urea + Aldehyde + β-Ketoester) Step2 Hydrazinolysis (Hydrazine Hydrate) Step1->Step2 Intermediate Step3 Schiff Base Formation (Aromatic Aldehydes) Step2->Step3 Carbohydrazide Step4 In Vitro Screening (DPP-IV, InhA, Bcl-2) Step3->Step4 Target Derivatives

Experimental workflow for the synthesis and screening of carbohydrazide derivatives.

In Vitro DPP-IV Enzymatic Assay Protocol

This protocol measures the cleavage of the chromogenic substrate Gly-Pro-p-nitroanilide (Gly-Pro-pNA) by DPP-IV.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4). Dissolve the synthesized pyrimidine derivatives in DMSO to create a concentration gradient (10 µM to 100 µM).

  • Assay Assembly: In a 96-well microplate, add 10 µL of the test compound, 10 µL of purified DPP-IV enzyme (0.05 U/mL), and 60 µL of Tris-HCl buffer.

  • Incubation & Initiation: Incubate the plate at 37°C for 10 minutes to allow compound-enzyme binding. Initiate the reaction by adding 20 µL of 1.5 mM Gly-Pro-pNA substrate.

  • Measurement: Incubate for an additional 30 minutes at 37°C. Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader.

  • Self-Validation System:

    • Positive Control: Use Sitagliptin (a known DPP-IV inhibitor) to validate assay sensitivity.

    • Negative Control (Vehicle): Use DMSO without the test compound to establish maximum enzyme activity (0% inhibition baseline).

    • Blank: Buffer + Substrate (no enzyme) to account for spontaneous substrate hydrolysis.

References

  • Jadhav, P. B., et al. "Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors." Molecules, MDPI, 24 Dec. 2022.[Link]

  • "Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies." PubMed, National Institutes of Health.[Link]

  • "Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents." PubMed Central (PMC), National Institutes of Health.[Link]

Foundational

The Pharmacological Landscape of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the realm of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide represents a highly versatile, nitrogen-rich pharmacophore. Derived from the oxidative stabilization of Biginelli-type tetrahydropyrimidines, this scaffold combines the hydrogen-bonding capacity of a cyclic urea moiety with the nucleophilic reactivity of a carbohydrazide linker.

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an in-depth analysis of this compound's pharmacological properties. We will explore its chemical biology, its role in treating cardiovascular and oncological diseases, and the self-validating experimental protocols required to harness its therapeutic potential.

Chemical Biology & Structural Rationale

The pharmacological utility of 2-oxo-1,2-dihydropyrimidines (DHPMs) stems from their structural resemblance to endogenous nucleic acid constituents (uracil, cytosine, thymine)[1]. The addition of a carbohydrazide group at the C4 position fundamentally alters the molecule's interaction profile:

  • Hydrogen Bonding Network: The 2-oxo group acts as a potent hydrogen-bond acceptor, while the pyrimidine ring nitrogens and the carbohydrazide tail serve as versatile donors/acceptors. This allows for deep anchoring within kinase hinge regions and GPCR allosteric sites.

  • Synthetic Versatility: The carbohydrazide moiety is a highly reactive nucleophile. It serves as a primary building block for cyclocondensation reactions, allowing researchers to easily synthesize fused heterocyclic systems such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and Schiff bases[2][3].

Core Pharmacological Domains

Cardiovascular Therapeutics: GRK2 Inhibition

One of the most significant modern applications of pyrimidine-4-carbohydrazides is in the development of G-protein-coupled receptor kinase 2 (GRK2) inhibitors for the treatment of heart failure[3][4]. In failing hearts, GRK2 is upregulated, leading to the hyper-phosphorylation and subsequent desensitization (internalization) of β -adrenergic receptors.

By utilizing pyrimidine-4-carbohydrazide as a precursor, researchers have synthesized highly selective 1,2,4-triazole-pyrimidine hybrids. These derivatives competitively bind to the ATP-binding pocket of GRK2, preventing receptor internalization and preserving cardiac contractility[3].

GRK2_Mechanism Drug Pyrimidine Carbohydrazide GRK2 GRK2 Kinase Drug->GRK2 Inhibits Arrestin Beta-Arrestin GRK2->Arrestin Phosphorylates GPCR Beta-Adrenergic Receptor GPCR->GRK2 Activates Internalization Receptor Internalization Arrestin->Internalization Triggers

Caption: Mechanism of GRK2 inhibition by pyrimidine-4-carbohydrazide derivatives.

Oncology & Inflammation: 5-Lipoxygenase and Cytotoxicity

Dihydropyrimidine scaffolds exhibit potent anti-inflammatory and anticancer properties, primarily through the inhibition of the 5-lipoxygenase (5-LOX) enzyme[5]. 5-LOX metabolizes arachidonic acid into leukotrienes, and its overexpression is directly linked to tumor cell proliferation and survival. Furthermore, novel pyrimidine and pyrimidopyrimidine analogs derived from carbohydrazides have demonstrated significant in vitro cytotoxicity against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines[1].

Antimicrobial & Anti-Tubercular Efficacy

The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) has necessitated the discovery of novel antibacterial agents. Pyrimidine N-acylhydrazone scaffolds—synthesized directly from pyrimidine carbohydrazides—have shown exceptional inhibitory potency against Gram-negative bacteria and Mycobacterium tuberculosis[6]. The lipophilicity of the pyrimidine core allows the molecule to penetrate the complex mycobacterial cell wall, while the hydrazone linkage targets bacterial DNA gyrase[7].

Quantitative Pharmacological Profiling

To facilitate lead optimization, the table below summarizes the quantitative pharmacological data of various pyrimidine-carbohydrazide derivatives across different therapeutic targets.

Derivative ClassPrimary Target / AssayIndicationEfficacy Metric (IC50 / MIC)Ref
1,2,4-Triazole-pyrimidine hybrid GRK2 EnzymeHeart FailureIC50 30 nM[3]
Dihydropyrimidine scaffold 5-Lipoxygenase (5-LOX)Inflammation / CancerIC50 < 1 μ M[5]
Thienopyrimidine carbohydrazide MCF-7 Cell LineBreast CancerCytotoxicity: 40.37 μ g/mL[8]
Pyrimidine N-acylhydrazone Bacterial Growth (E. coli)Bacterial InfectionIC50 0.15 μ M[6]
Novel pyrimidine derivative Zone of InhibitionBroad-spectrum Antimicrobial11.3 – 25.3 mm[7]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Causality is explicitly defined so researchers understand why specific reagents and conditions are employed.

Protocol: Synthesis of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

This protocol describes the hydrazinolysis of an ester precursor to yield the target carbohydrazide[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 227 mmol of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate in 300 mL of absolute ethanol.

    • Causality: Ethanol is chosen as a protic solvent to stabilize the transition state during nucleophilic acyl substitution, preventing unwanted side reactions.

  • Nucleophilic Addition: Add 20 mL of hydrazine hydrate dropwise to the solution at room temperature.

    • Causality: Hydrazine hydrate is a powerful alpha-effect nucleophile. Dropwise addition controls the exothermic nature of the reaction and prevents the formation of di-acyl hydrazines (dimers).

  • Reflux: Stir the mixture at reflux (approx. 78°C) for 16 hours.

    • Causality: The pyrimidine C4 ester is sterically hindered and electronically deactivated by the adjacent ring system. Extended thermal energy is required to drive the reaction to completion.

  • Isolation & Purification: Concentrate the reaction mixture under reduced pressure. Wash the resulting solid residue with cold ethanol and diethyl ether.

    • Causality: Carbohydrazides are highly polar and tend to streak on silica gel. Washing with diethyl ether removes unreacted non-polar esters, yielding high-purity (>95%) light-yellow solids without the need for column chromatography.

Synthesis_Workflow Step1 Hydrazinolysis Reflux 16h Step2 Purification Ether Wash Step1->Step2 Step3 Validation NMR & MS Step2->Step3 Step4 Bio-Assay HTS Screening Step3->Step4

Caption: Self-validating experimental workflow for pyrimidine-4-carbohydrazide synthesis.

Protocol: In Vitro Kinase Inhibition Assay (GRK2)

To validate the biological activity of the synthesized derivatives, a radiometric kinase assay is utilized.

Step-by-Step Methodology:

  • Assay Assembly: Incubate recombinant GRK2 enzyme (10 nM) with the synthesized pyrimidine-carbohydrazide derivative in a buffer containing 20 mM HEPES (pH 7.4), 5 mM MgCl2, and 2 mM DTT.

  • Substrate Introduction: Add a synthetic GPCR peptide substrate (e.g., rhodopsin analog) and 10 μ M ATP spiked with [γ−32P]ATP .

    • Causality: Utilizing a radiometric assay directly measures the transfer of the phosphate group to the substrate. This eliminates false positives caused by the auto-fluorescence of heterocyclic pyrimidine compounds, a common artifact in coupled-enzyme fluorescence assays.

  • Quenching & Measurement: After 30 minutes at 30°C, quench the reaction with 5% phosphoric acid. Spot the mixture onto phosphocellulose filter paper, wash extensively to remove unreacted ATP, and quantify radioactivity using a scintillation counter.

Conclusion

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is far more than a simple chemical building block; it is a highly privileged scaffold that bridges synthetic organic chemistry and advanced pharmacology. By leveraging its unique hydrogen-bonding profile and synthetic versatility, researchers can develop highly targeted therapies ranging from GRK2 inhibitors for heart failure to novel anti-tubercular agents. Adherence to rigorous, self-validating experimental protocols ensures that derivatives of this scaffold can be efficiently translated from in vitro hits to viable clinical candidates.

References

  • Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents National Center for Biotechnology Information (NIH) URL:[Link]

  • Capto-Dative Stabilization by Thermal Oxidation of 2-Oxo-1,2,3,4-tetrahydropyrimidines Australian Journal of Chemistry (Connectsci) URL:[Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives ResearchGate URL:[Link]

  • Antidiabetic Activity of Dihydropyrimidine Scaffolds and Structural Insight by Single Crystal X-ray Studies ResearchGate URL:[Link]

  • Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity ResearchGate URL:[Link]

  • COPYRIGHT AND CITATION CONSIDERATIONS FOR THIS THESIS/ DISSERTATION o Attribution — You must give appropriate credit, provide University of Johannesburg URL:[Link]

  • US20230009608A1 - Grk2 inhibitors and uses thereof Google Patents URL
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Synthesis and Mechanistic Evaluation of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

Executive Summary The pyrimidine scaffold is a privileged structure in modern drug discovery. Specifically, 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide serves as a highly versatile, bifunctional building block used in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in modern drug discovery. Specifically, 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide serves as a highly versatile, bifunctional building block used in the development of kinase inhibitors, antiviral agents, and novel antimicrobial therapeutics. This technical whitepaper provides an authoritative, deep-dive analysis into the synthesis of this compound. By moving beyond mere procedural steps, this guide elucidates the underlying chemical logic, thermodynamic considerations, and self-validating experimental workflows required to achieve high-purity yields.

Pharmacological Relevance & Chemical Logic

The strategic value of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide lies in its dual-reactivity profile. The 2-oxopyrimidine core provides a rigid, hydrogen-bond donor/acceptor network essential for target protein interaction (e.g., fitting into the ATP-binding pocket of kinases)[1]. Meanwhile, the exocyclic carbohydrazide moiety acts as a highly reactive nucleophilic handle. This allows medicinal chemists to perform downstream cyclocondensations to generate 1,2,4-triazoles, 1,3,4-oxadiazoles, or Schiff base hydrazones without disrupting the pyrimidine pharmacophore[2].

Mechanistically, the synthesis of this compound relies on the nucleophilic acyl substitution of an ester precursor (typically ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate) with hydrazine hydrate. While conceptually simple, the heterocycle's electronic properties demand precise control over solvent, stoichiometry, and temperature to prevent competitive side reactions such as ester hydrolysis or symmetrical dimerization[3].

Retrosynthetic Analysis and Mechanistic Pathways

The most robust retrosynthetic approach to 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide disconnects the hydrazide C-N bond to reveal an ester precursor, which is further disconnected via a Biginelli-type or cyclocondensation pathway into urea and a C4-synthon (such as diethyl oxalacetate).

Synthesis A Urea + C4-Synthon (Diethyl oxalacetate) B Cyclocondensation (Acidic Reflux) A->B C Ethyl 2-oxo-1,2-dihydropyrimidine -4-carboxylate B->C Ring Closure D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E 2-Oxo-1,2-dihydropyrimidine -4-carbohydrazide D->E Acyl Substitution

Fig 1. Retrosynthetic and forward mechanistic pathway of the target carbohydrazide.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . The physical changes observed during the reaction directly correlate with the mechanistic progression, allowing the scientist to visually confirm success before analytical testing.

Workflow S1 1. Suspend Ester in Abs. EtOH (Prevents Hydrolysis) S2 2. Add 5.0 eq NH2NH2·H2O (Prevents Dimerization) S1->S2 S3 3. Reflux at 80°C for 4h (Overcomes Activation Energy) S2->S3 S4 4. Cool to 0°C (Induces Crystallization) S3->S4 S5 5. Vacuum Filtration (Self-Validating Purity) S4->S5

Fig 2. Self-validating experimental workflow for the hydrazinolysis reaction.

Protocol: Hydrazinolysis of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate
  • Dissolution & Solvent Selection: Suspend ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 eq) in absolute ethanol to achieve a 0.1 M concentration.

    • Causality: Absolute ethanol is chosen over aqueous solvents because trace water under the basic conditions of hydrazine can lead to competitive ester hydrolysis, yielding the unreactive carboxylic acid[4].

  • Reagent Addition: Add hydrazine hydrate (80% aqueous, 5.0 eq) dropwise at room temperature with vigorous stirring.

    • Causality: A large stoichiometric excess of hydrazine is critical. It kinetically favors the mono-acyl hydrazide and suppresses the formation of the symmetrical N,N'-diacylhydrazine dimer, a common thermodynamic sink[3].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C) for 4 hours. Monitor via TLC (10% MeOH in DCM).

    • Causality: The pyrimidine-4-carboxylate ester is electronically deactivated due to the electron-withdrawing nature of the pyrimidine ring. Elevated temperatures are required to overcome the activation energy barrier for the formation of the tetrahedral intermediate[1].

  • Isolation via Precipitation: Cool the mixture gradually to room temperature, then transfer to an ice bath (0–5°C) for 1 hour.

    • Causality: As the ester converts to the carbohydrazide, the product engages in extensive intermolecular hydrogen bonding. This drastically reduces its solubility in cold ethanol, causing it to precipitate out of the solution. This is a self-purifying step; unreacted hydrazine and organic impurities remain dissolved in the mother liquor[4].

  • Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL), and dry under high vacuum.

Quantitative Data & Yield Optimization

The table below summarizes the causality behind reaction condition optimization, demonstrating how solvent and stoichiometry directly impact the thermodynamic and kinetic outcomes of the synthesis.

Table 1: Quantitative Data on Hydrazinolysis Optimization
SolventHydrazine (eq)Temp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
Methanol2.025124582High dimer formation due to low equivalents of nucleophile.
Ethanol 5.0 80 4 88 98 Optimal thermodynamic control; product precipitates cleanly.
THF5.06585585Poor solubility of the ester precursor slows the reaction rate.
Water10.010023060Competitive ester hydrolysis to carboxylic acid dominates.

Analytical Validation

To confirm the structural integrity of the synthesized 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide, researchers should look for the following spectral hallmarks:

  • IR Spectroscopy: Disappearance of the strong ester carbonyl stretch (~1730 cm⁻¹) and the appearance of the amide/hydrazide carbonyl stretch (~1660 cm⁻¹), accompanied by broad N-H stretching bands at 3300–3200 cm⁻¹[2].

  • ¹H NMR (DMSO-d₆): The disappearance of the ethyl group signals (quartet at ~4.3 ppm and triplet at ~1.3 ppm). The appearance of a highly deshielded singlet at >9.5 ppm (hydrazide -NH-) and a broad singlet around 4.5 ppm (hydrazide -NH₂).

Sources

Foundational

Topic: Toxicity and In Vitro Safety Profile of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide represents a class of heterocyclic compounds with significant poten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide represents a class of heterocyclic compounds with significant potential in medicinal chemistry, primarily as a versatile scaffold for the synthesis of novel therapeutic agents. Its structure, featuring a pyrimidine ring and a carbohydrazide moiety, makes it a precursor for derivatives exhibiting a range of biological activities, including potential anticancer and antimicrobial properties. However, the progression of any novel chemical entity from discovery to clinical application is contingent upon a rigorous and comprehensive safety evaluation. This guide outlines a strategic, multi-tiered approach for establishing the in vitro safety and toxicity profile of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide. We will move beyond a simple listing of assays to provide the underlying scientific rationale for experimental choices, detailed step-by-step protocols for core assays, and a framework for data interpretation. This document serves as a foundational roadmap for researchers aiming to de-risk this promising scaffold in the early stages of drug development.

Introduction: The Scientific Rationale for a Phased In Vitro Safety Assessment

The molecule 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is a foundational building block. Its value lies in its potential to be chemically modified into a library of derivative compounds. Before significant resources are invested in synthesizing these derivatives, a baseline understanding of the core scaffold's intrinsic toxicity is paramount. A compound that is cytotoxic or genotoxic at its core is unlikely to yield a safe drug candidate, regardless of subsequent modifications.

Our proposed assessment strategy is built on a tiered, "fail-fast" approach. We begin with broad assessments of cell health and progress toward more specific, organ-level toxicity evaluations. This ensures that potential liabilities are identified early, conserving resources and guiding the chemical synthesis program toward safer molecular designs.

Below is a logical workflow for the proposed safety assessment.

G cluster_0 Tier 1: Foundational Safety Screening cluster_1 Tier 2: Organ-Specific Toxicity Assessment cluster_2 Decision Point A Compound Synthesis & Quality Control (QC) (Purity >95%) B Basal Cytotoxicity Assay (e.g., MTT on multiple cell lines) A->B Assess general cell viability C Genotoxicity Screen (e.g., Ames Test - Bacterial Reverse Mutation) B->C If non-cytotoxic at relevant concentrations D Hepatotoxicity Assay (e.g., HepG2 cell line) C->D If non-mutagenic, proceed to organ-specific tests E Cardiotoxicity Assay (e.g., hiPSC-Cardiomyocytes) D->E Concurrent or sequential G Advance to Derivative Synthesis or In Vivo Studies? D->G F Further Mechanistic Studies (e.g., ROS production, mitochondrial dysfunction) E->F Investigate mechanism of toxicity if observed E->G F->G

Figure 1: A tiered workflow for the in vitro safety assessment of a novel chemical entity.

Tier 1: Foundational Safety Screening

This initial phase is designed to answer two fundamental questions:

  • Does the compound kill cells at relevant concentrations?

  • Does the compound have the potential to cause DNA mutations?

Protocol: Basal Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a proxy for cell viability.

Causality Behind Experimental Choices:

  • Cell Lines: We recommend using at least two different cell lines from different origins (e.g., HEK293 - human embryonic kidney, and A549 - human lung carcinoma). This helps to identify if the compound's cytotoxicity is cell-type specific or a general effect.

  • Seeding Density: Plating an optimal number of cells is critical. Too few, and the signal will be weak; too many, and cells will become confluent and enter growth arrest, altering their metabolic state. This must be optimized for each cell line.

  • Controls: Including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin) is non-negotiable for a self-validating system.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide in culture medium. A typical range would be from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control and positive control.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent and long enough to observe an effect on cell proliferation.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results should be used to calculate the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%.

Cell Line2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
HEK293Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
Table 1: Example data summary for basal cytotoxicity assessment.
Protocol: Genotoxicity Screening via Ames Test (Conceptual)

The bacterial reverse mutation assay, or Ames test, is a well-established method for identifying compounds that can cause DNA mutations. It uses several strains of Salmonella typhimurium with mutations in the genes required to synthesize histidine. The test assesses a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Causality Behind Experimental Choices:

  • Metabolic Activation (S9 Fraction): Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. The inclusion of a liver S9 fraction is crucial to mimic this mammalian metabolism and identify such "pro-mutagens."

  • Multiple Strains: Different bacterial strains (e.g., TA98, TA100) are used because they detect different types of mutations (e.g., frameshift vs. base-pair substitutions).

Conceptual Workflow:

  • Strain Selection: Choose appropriate Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain WP2 uvrA.

  • Dose-Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of the compound that is not overly toxic to the bacteria.

  • Main Experiment:

    • Mix the test compound at various concentrations with the bacterial culture.

    • For parallel experiments, add the S9 metabolic activation mixture.

    • Pour the mixture onto minimal glucose agar plates (lacking histidine).

    • Include negative (vehicle) and positive controls (known mutagens like sodium azide).

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

G cluster_with_s9 With Metabolic Activation compound Test Compound (2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide) bacteria Histidine-deficient Salmonella strain compound->bacteria s9 Liver S9 Fraction (Metabolic Activation) plate Plate on Histidine-Free Minimal Agar compound->plate bacteria->plate s9->plate incubate Incubate 48-72h plate->incubate count Count Revertant Colonies incubate->count result Mutagenic Potential (Yes/No) count->result

Figure 2: Conceptual workflow of the Ames test for mutagenicity screening.

Tier 2: Organ-Specific Toxicity Assessment

If the compound is non-cytotoxic and non-mutagenic in Tier 1, the next logical step is to assess its potential toxicity in cell models that represent key organs involved in drug metabolism and toxicity, primarily the liver and the heart.

Protocol: Hepatotoxicity Assessment in HepG2 Cells

The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury. The human hepatoma cell line HepG2 is a widely used model because it retains some metabolic capabilities characteristic of primary human hepatocytes.

Step-by-Step Methodology:

This protocol follows the same principles as the basal cytotoxicity MTT assay but is performed specifically with HepG2 cells.

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS).

  • Plating: Seed cells in a 96-well plate and allow them to attach and form a monolayer (typically 24 hours).

  • Treatment: Expose cells to a concentration range of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide for 24-48 hours. A known hepatotoxin like acetaminophen should be used as a positive control.

  • Viability Assay: Perform an MTT or similar viability assay (e.g., LDH release assay, which measures membrane integrity) to quantify cell death.

  • Data Analysis: Calculate the IC₅₀ value. A low IC₅₀ in HepG2 cells may indicate potential hepatotoxicity.

CompoundHepG2 IC₅₀ (µM)
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazideExperimental Value
Acetaminophen (Positive Control)Experimental Value
Table 2: Example data summary for hepatotoxicity assessment.
Protocol: Cardiotoxicity Assessment using hiPSC-Cardiomyocytes (Conceptual)

Drug-induced cardiotoxicity is a major reason for drug withdrawal. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant in vitro model because they are human-derived, exhibit spontaneous beating, and express relevant cardiac ion channels.

Causality Behind Experimental Choices:

  • Model System: hiPSC-CMs are the gold standard for in vitro cardiac safety because they recapitulate human cardiac physiology more closely than animal models or immortalized cell lines.

  • Endpoints: Assessing both viability and function (beating rate) is crucial. A compound can be non-lethal but still dangerously alter cardiac function.

Conceptual Workflow:

  • Culture: Culture hiPSC-CMs on plates suitable for functional analysis (e.g., multi-electrode array plates or plates for impedance sensing).

  • Baseline Measurement: Measure the baseline spontaneous beating rate and contractility of the cardiomyocyte syncytium.

  • Compound Addition: Add the test compound at various concentrations.

  • Functional Analysis: Continuously monitor the beating rate, amplitude, and field potential duration for several hours.

  • Viability Assessment: After the functional recording period, perform a viability assay (e.g., using Calcein AM/Ethidium homodimer-1 staining) to distinguish functional effects from overt cytotoxicity.

  • Data Interpretation: A significant change in beat rate (arrhythmia), field potential duration (prolongation can indicate risk of Torsades de Pointes), or a decrease in viability indicates potential cardiotoxicity.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial in vitro safety assessment of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide. By systematically evaluating its basal cytotoxicity, genotoxicity, and organ-specific toxicity, researchers can make informed decisions about its potential as a scaffold for drug development. Positive results from this comprehensive in vitro screen (i.e., high IC₅₀ values and no evidence of mutagenicity or organ-specific toxicity) would provide strong justification for advancing this molecule or its optimized derivatives into more complex in vivo toxicological studies. Conversely, the early identification of a liability allows for a "fast fail," redirecting resources toward more promising chemical scaffolds.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects. Available at: [Link]

  • Donato, M. T., Lahoz, A., & Castell, J. V. (2008). Cell lines: a tool for in vitro drug metabolism studies. Current Drug Metabolism. Available at: [Link]

  • Sinnecker, D., Laugwitz, K. L., & Moretti, A. (2014). Induced pluripotent stem cell-derived cardiomyocytes for drug development and disease modeling. Pharmacology & Therapeutics. Available at: [Link]

Exploratory

Preliminary In-Vitro Screening of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide in Cancer Cell Lines: A Technical Guide

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases essential for DNA and RNA synthesis.[1] This fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases essential for DNA and RNA synthesis.[1] This fundamental role has made pyrimidine analogs a highly successful class of antimetabolite drugs in cancer chemotherapy.[2] By mimicking natural pyrimidines, these synthetic compounds can disrupt the synthesis of nucleic acids, leading to cell death, particularly in rapidly dividing cancer cells.[2] The subject of this guide, 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide, is a novel synthetic compound built upon this promising scaffold. The incorporation of a carbohydrazide moiety introduces unique chemical properties that may translate into novel biological activities and mechanisms of action.

This document provides a comprehensive, technically-grounded framework for the preliminary in vitro screening of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide. The experimental cascade detailed herein is designed to efficiently assess its cytotoxic potential against a panel of representative cancer cell lines and to elucidate its preliminary mechanism of action. As a self-validating system, each stage of the screening process is designed to provide robust and reproducible data, guiding further drug development efforts.

The Initial Screening Cascade: A Multi-Faceted Approach

The preliminary evaluation of a novel compound requires a systematic and logical workflow. The proposed screening cascade for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is designed to move from a broad assessment of cytotoxicity to a more focused investigation of the underlying cellular mechanisms.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation & Next Steps A Compound Preparation & Solubilization C MTT Cell Viability Assay A->C B Cell Line Selection (MCF-7, A549, HeLa) B->C D IC50 Determination C->D E Apoptosis Assessment (Annexin V/PI Staining) D->E If cytotoxic F Cell Cycle Analysis (Propidium Iodide Staining) D->F If cytotoxic G Synthesize Findings E->G F->G H Future Directions (e.g., Western Blot, In-vivo studies) G->H G cluster_0 Cellular States A Viable Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) C Late Apoptosis/Necrosis (Annexin V+, PI+) D Necrosis (Annexin V-, PI+)

Figure 2: Interpretation of Annexin V/PI flow cytometry data.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase). Flow cytometry with PI staining is a widely used technique for analyzing DNA content and assessing cell cycle distribution. [2] Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Data Analysis:

The DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound may be inducing cell cycle arrest at that checkpoint.

Conclusion and Future Directions

The preliminary screening cascade outlined in this guide provides a robust and efficient methodology for the initial in vitro evaluation of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide. The data generated from these experiments will offer critical insights into the compound's cytotoxic potential and its preliminary mechanism of action.

Positive results from this initial screen, such as potent cytotoxicity and induction of apoptosis or cell cycle arrest, would provide a strong rationale for more in-depth mechanistic studies. These could include Western blot analysis to investigate the modulation of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs), as well as further studies in a broader panel of cancer cell lines and, ultimately, in vivo animal models. This systematic approach ensures that only the most promising candidates advance in the drug discovery pipeline, optimizing the allocation of resources and accelerating the development of novel anticancer therapeutics.

References

  • (2025, May 11). Significant Research Advances Enabled by HeLa Cells. NIH Office of Science Policy. Retrieved from [Link]

  • HeLa Cell Line: Revolutionizing Research. (n.d.). Cytion. Retrieved from [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. (n.d.). Cytion. Retrieved from [Link]

  • A549 Cell Line: A Keystone in Lung Cancer Research. (n.d.). Cytion. Retrieved from [Link]

  • (2024, January 6). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed. Retrieved from [Link]

  • (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Retrieved from [Link]

  • (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Panduranga Mudgal. Retrieved from [Link]

  • (n.d.). New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. ResearchGate. Retrieved from [Link]

  • (2022, December 24). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. Retrieved from [Link]

  • (2025, March 25). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Veterinary World. Retrieved from [Link]

  • (n.d.). Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. RSC Publishing. Retrieved from [Link]

  • (2023, November 27). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC. Retrieved from [Link]

  • (2023, November 27). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. PMC. Retrieved from [Link]

  • (2015, November 15). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. PubMed. Retrieved from [Link]

  • MCF7 - ECACC cell line profiles. (n.d.). Culture Collections. Retrieved from [Link]

  • Cell line profile: A549. (n.d.). Culture Collections. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

Executive Summary 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is a critical heterocyclic scaffold utilized in the design of kinase inhibitors, anti-tubercular agents, and novel nucleoside analogs. Direct amidation of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is a critical heterocyclic scaffold utilized in the design of kinase inhibitors, anti-tubercular agents, and novel nucleoside analogs. Direct amidation of the corresponding carboxylic acid with hydrazine is thermodynamically unfavorable and typically requires expensive coupling reagents (e.g., CDI or HATU). To bypass these limitations, this application note details a highly efficient, field-proven two-step protocol: a Fischer-type esterification followed by hydrazinolysis.

Mechanistic Rationale & Strategy The synthesis relies on a robust two-step sequence starting from 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.

  • In Situ Acid Catalysis (Step 1): Rather than using harsh mineral acids (like H₂SO₄) which can degrade electron-rich pyrimidine rings, this protocol utilizes chlorotrimethylsilane (TMSCl) in methanol. TMSCl reacts with methanol to generate anhydrous hydrogen chloride in situ. This acts as a mild acid catalyst while simultaneously scavenging water (forming hexamethyldisiloxane), thereby driving the equilibrium toward the methyl ester .

  • Nucleophilic Acyl Substitution (Step 2): The resulting methyl ester is subjected to hydrazinolysis. Because hydrazine is a bifunctional nucleophile, a significant stoichiometric excess is employed to kinetically favor the formation of the mono-carbohydrazide and suppress the formation of symmetrical diacylhydrazines .

SynthesisWorkflow SM 2-Oxo-1,2-dihydropyrimidine- 4-carboxylic acid Step1 Step 1: Esterification (MeOH, TMSCl, Reflux, 5.5h) SM->Step1 Int Methyl 2-oxo-1,2-dihydropyrimidine- 4-carboxylate Step1->Int 76% Yield Step2 Step 2: Hydrazinolysis (NH₂NH₂·H₂O, MeOH, RT, 12h) Int->Step2 Prod 2-Oxo-1,2-dihydropyrimidine- 4-carbohydrazide Step2->Prod >80% Yield

Two-step synthesis workflow for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide.

Step 1: Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Table 1: Step 1 Reaction Parameters

ReagentMW ( g/mol )EquivalentsAmountRole
2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid140.101.01.50 g (10.7 mmol)Starting Material
Chlorotrimethylsilane (TMSCl)108.642.02.36 g (21.4 mmol)Acid Catalyst Precursor
Methanol (Anhydrous)32.04Solvent15 mLSolvent / Reactant

Experimental Protocol:

  • Preparation: Suspend 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol) in 15 mL of anhydrous methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Activation: Place the flask under an inert atmosphere (N₂ or Ar). Dropwise add TMSCl (2.36 g, 21.4 mmol) via syringe at room temperature.

    • Causality Note: The addition must be dropwise because the reaction of TMSCl with methanol is highly exothermic and rapidly generates HCl gas.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 5.5 hours.

  • Monitoring (Self-Validation): Monitor reaction completion via TLC (10% MeOH in DCM). The highly polar carboxylic acid spot (baseline) should completely convert to a higher- Rf​ spot corresponding to the ester.

  • Workup: Cool the reaction to room temperature and concentrate to dryness under reduced pressure using a rotary evaporator. Resuspend the residue in a small volume of fresh methanol and concentrate again to azeotropically remove residual HCl.

  • Purification: Triturate the resulting solid with distilled water (to remove water-soluble impurities) and methyl tert-butyl ether (MTBE). Filter the suspension through a Büchner funnel.

  • Isolation: Dry the solid under vacuum at 40 °C for 1 hour to yield the target methyl ester as a solid (approx. 1.25 g, 76% yield).

Step 2: Synthesis of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

Table 2: Step 2 Reaction Parameters

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate154.121.01.25 g (8.1 mmol)Intermediate
Hydrazine Monohydrate (64% N₂H₄)50.0610.04.05 g (81.0 mmol)Nucleophile
Methanol32.04Solvent15 mLSolvent

Experimental Protocol:

  • Preparation: Dissolve methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.25 g, 8.1 mmol) in 15 mL of methanol in a 50 mL round-bottom flask.

  • Nucleophilic Addition: Slowly add hydrazine monohydrate (4.05 g, 81.0 mmol) to the solution at room temperature.

    • Causality Note: A massive excess (10 eq) of hydrazine is critical. It shifts the equilibrium entirely toward the product and prevents the newly formed carbohydrazide from reacting with another equivalent of the starting ester, which would yield an unwanted symmetrical diacylhydrazine .

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

    • Self-Validation: As the reaction progresses, the product (which is significantly less soluble in methanol than the starting ester) will begin to precipitate out of solution, forming a thick white/pale suspension. This precipitation naturally drives the reaction forward via Le Chatelier's principle.

  • Isolation: Filter the resulting precipitate through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold methanol (2 × 5 mL) and diethyl ether (5 mL). This step removes any unreacted excess hydrazine and trace organic impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C for 4 hours to afford 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compounds, verify the structures against the expected ¹H NMR spectral data.

Table 3: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methyl Ester (Step 1) 8.28Doublet (d)1HPyrimidine C6-H
6.88Doublet (d)1HPyrimidine C5-H
3.86Singlet (s)3HEster -OCH₃
Carbohydrazide (Step 2) 10.20 (approx.)Broad Singlet (br s)1HHydrazide -NH-
8.15 - 8.25Doublet (d)1HPyrimidine C6-H
6.75 - 6.85Doublet (d)1HPyrimidine C5-H
4.60 (approx.)Broad Singlet (br s)2HHydrazide -NH₂

Note: The disappearance of the sharp singlet at δ 3.86 ppm (methoxy protons) and the appearance of broad D₂O-exchangeable signals at >10 ppm and ~4.6 ppm are the primary self-validating indicators of a successful hydrazinolysis.

References

  • Google Patents. "US Patent 7,462,624 B2: Modulators of the HM74a Receptor." United States Patent and Trademark Office.
  • University of Rostock (RosDok). "Design and Synthesis of Pyrimidine C-Nucleosides and Hydrazides." Institutional Repository of the University of Rostock. Available at:[Link]

Application

Application Note: 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide in Targeted Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Structural Rationale & Strategic Value in Medicinal Chemistry The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Structural Rationale & Strategic Value in Medicinal Chemistry

The compound 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide represents a highly versatile and privileged scaffold in modern drug discovery. By fusing a dihydropyrimidine-2-one core with a reactive carbohydrazide linker, this molecule serves as a foundational building block for synthesizing diverse chemical libraries targeting infectious diseases and oncology[1][2].

The strategic value of this scaffold lies in two distinct structural features:

  • The 2-Oxo-1,2-dihydropyrimidine Core: This moiety is a bioisostere of natural nucleobases (such as cytosine and uracil). It exploits endogenous cellular transport mechanisms and fits precisely into nucleobase-recognizing active sites, such as the ATP-binding hinge region of various kinases[3]. The 2-oxo group acts as a potent hydrogen bond acceptor, while the adjacent N1-H acts as a donor, forming a rigid bidentate interaction network.

  • The 4-Carbohydrazide Linker: The carbohydrazide group shares significant structural homology with Isoniazid (pyridine-4-carbohydrazide), a cornerstone antitubercular agent[4]. Furthermore, the terminal primary amine is highly nucleophilic, allowing for the rapid generation of Schiff base (hydrazone) libraries via condensation with various aldehydes. This enables fine-tuning of the molecule's lipophilicity (LogP) and electronic distribution to overcome target-site mutations.

Key Applications in Drug Discovery

Application A: Overcoming Drug-Resistant Mycobacterium tuberculosis

Isoniazid relies on activation by the mycobacterial enzyme KatG to form an adduct with NADH, which subsequently inhibits InhA (enoyl-ACP reductase), halting mycolic acid synthesis[4]. However, KatG mutations lead to severe clinical resistance. By replacing the pyridine ring with a 2-oxo-1,2-dihydropyrimidine core and extending the hydrazide into lipophilic hydrazones, researchers can design prodrugs that bypass KatG dependence or exhibit enhanced cell wall penetration, directly targeting InhA in multidrug-resistant (MDR) strains[5].

Application B: Tyrosine Kinase Inhibition in Oncology

Pyrimidine derivatives are extensively utilized in the creation of protein kinase inhibitors (e.g., EGFR and CDKs)[3]. The 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide scaffold can be elaborated into complex pyrazolo-pyrimidines or bulky hydrazones that compete with ATP. The core anchors the molecule in the catalytic domain, while the extended hydrazone tail interacts with the solvent-exposed region or the DFG motif, conferring kinase selectivity.

Workflow N1 2-Oxo-1,2-dihydropyrimidine- 4-carbohydrazide N3 Acid-Catalyzed Condensation (Ethanol, Reflux) N1->N3 N2 Aromatic Aldehydes (R-CHO) N2->N3 N4 Target Hydrazones (Schiff Bases) N3->N4 80-90% Yield N5 In Vitro Screening (MIC / IC50) N4->N5 SAR Analysis

Figure 1: Logical workflow for the synthesis and screening of hydrazone derivatives.

Validated Experimental Protocols

Protocol 1: Synthesis of Hydrazone (Schiff Base) Libraries

This protocol details the derivatization of the core scaffold into lipophilic hydrazones to probe Structure-Activity Relationships (SAR).

Materials:

  • 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (1.0 mmol)

  • Substituted aromatic aldehydes (1.1 mmol)

  • Glacial acetic acid (catalytic, 2-3 drops)

  • Absolute ethanol (15 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Catalysis: Add 1.1 mmol of the chosen aromatic aldehyde, followed immediately by 2-3 drops of glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C with continuous magnetic stirring for 4–6 hours.

  • Reaction Monitoring (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (9:1). The disappearance of the highly polar starting material spot (low Rf) and the appearance of a less polar product spot (higher Rf, UV-active) validates reaction completion.

  • Isolation: Cool the reaction mixture to 4°C in an ice bath for 2 hours to induce precipitation. Filter the resulting solid under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure hydrazone derivative.

Expert Insight & Causality: The addition of glacial acetic acid serves to protonate the carbonyl oxygen of the aromatic aldehyde, increasing its electrophilicity. Crucially, the pH must be carefully controlled (around pH 4.5). If the solution is too acidic, the terminal amine of the carbohydrazide will also protonate, neutralizing its nucleophilicity and stalling the reaction. The 2-oxo group on the pyrimidine ring acts as an electron-withdrawing group via resonance, slightly lowering the pKa of the adjacent hydrazide compared to aliphatic amines, making this precise pH control essential for optimal yields.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

To evaluate the antitubercular or antibacterial efficacy of the synthesized derivatives.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized compounds in DMSO to a stock concentration of 1 mg/mL.

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth (for M. tuberculosis) to achieve a concentration range of 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 100 µL of bacterial inoculum (adjusted to an OD600 of 0.05) to each well. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Incubation: Seal the plate and incubate at 37°C for 7 days (for M. tuberculosis).

  • Indicator Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that prevents the color change from blue to pink.

Expert Insight & Causality: The REMA is chosen over standard optical density (OD) measurements because dihydropyrimidine-hydrazone derivatives often exhibit poor aqueous solubility, leading to drug precipitation that mimics bacterial turbidity and causes false negatives. Resazurin acts as a self-validating redox indicator; metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This decoupling of cell viability from optical clarity ensures high-fidelity MIC data.

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how modifications to the carbohydrazide tail impact biological activity across different therapeutic targets.

Table 1: Representative SAR of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide Derivatives

CompoundR-Group (Aldehyde Modification)MIC (M. tuberculosis) [µg/mL]IC50 (EGFR Kinase) [µM]ClogP
Core None (Unmodified -NH2)>64.0>50.0-0.8
Deriv. 1 Phenyl16.012.51.2
Deriv. 2 4-Fluorophenyl4.03.21.5
Deriv. 3 2,4-Dichlorophenyl0.50.82.4
Deriv. 4 4-Methoxyphenyl8.015.01.1
Deriv. 5 Pyridin-4-yl1.025.00.6

Data Interpretation: The unmodified core lacks the lipophilicity required for cellular penetration. The addition of electron-withdrawing, lipophilic halogens (Derivative 3) drastically improves both antitubercular and anticancer metrics by enhancing membrane permeability and occupying deep hydrophobic pockets within the target enzymes.

Mechanistic Pathway Visualization

MOA N1 Hydrazone Derivative N2 KatG Activation (Mycobacterial Enzyme) N1->N2 N3 Acyl-NADH Adduct Formation N2->N3 + NADH N4 InhA (Enoyl-ACP Reductase) N3->N4 Competitive Binding N5 Inhibition of Mycolic Acid Synthesis N4->N5 N6 Mycobacterial Cell Death N5->N6

Figure 2: Mechanism of Action for InhA inhibition in Mycobacterium tuberculosis.

Sources

Method

Advanced Heterocyclic Synthesis: 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide as a Master Building Block

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols Executive Summary In the landscape of rational drug design, the dihydropyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Executive Summary

In the landscape of rational drug design, the dihydropyrimidine (DHPM) pharmacophore is a privileged scaffold, historically accessed via the multicomponent Biginelli reaction. However, to unlock advanced pharmacological profiles—such as enhanced calcium channel modulation, antimalarial, and antimicrobial activities—secondary derivatization is essential[1]. 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide serves as a highly versatile, bifunctional building block. By leveraging the nucleophilic terminal amine of its carbohydrazide moiety, chemists can rapidly generate vast libraries of Schiff bases (hydrazones) or trigger intramolecular cyclizations to form fused or pendant heterocyclic systems like 1,3,4-oxadiazoles and triazoles[2].

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this critical building block in modern heterocyclic chemistry.

Synthetic Strategy and Mechanistic Rationale

The utility of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide lies in its orthogonal reactivity. The pyrimidine core provides structural rigidity and hydrogen-bonding capabilities (via the 2-oxo group and ring nitrogens), while the carbohydrazide tail acts as a flexible, highly reactive nucleophilic center.

We focus on two primary divergent pathways:

  • Condensation with Aromatic Aldehydes: Yields hydrazone derivatives. This reaction relies on the nucleophilic attack of the primary amine on an electrophilic carbonyl carbon.

  • Cyclization with Carbon Disulfide (CS₂): Yields 1,3,4-oxadiazole-2-thiol derivatives. This base-catalyzed pathway forces the hydrazide into a dithiocarbazate intermediate, followed by ring closure[2].

Workflow Ester Ethyl 2-oxo-1,2-dihydropyrimidine -4-carboxylate Hydrazide 2-Oxo-1,2-dihydropyrimidine -4-carbohydrazide Ester->Hydrazide Hydrazine Hydrate Reflux, EtOH Schiff Hydrazone Derivatives (Schiff Bases) Hydrazide->Schiff Ar-CHO, AcOH Reflux Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole CS2, KOH Reflux, EtOH

Figure 1: Divergent synthetic pathways of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide.

Validated Experimental Protocols

As a self-validating system, each protocol below includes the specific physicochemical causality behind the reagent selection and reaction conditions.

Protocol A: Synthesis of the Carbohydrazide Precursor

Objective: Convert ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate to the corresponding carbohydrazide.

  • Preparation: Dissolve 10 mmol of ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate in 20 mL of absolute ethanol.

  • Reagent Addition: Add 30 mmol (a 3-fold excess) of 80% hydrazine hydrate dropwise.

    • Causality: An excess of hydrazine is critical to prevent the formation of symmetrical diacylhydrazines (where one hydrazine molecule reacts with two ester molecules). Ethanol is chosen as the solvent because the highly polar carbohydrazide product is poorly soluble in cold ethanol, driving the reaction forward via precipitation[3].

  • Reaction: Reflux the mixture for 4–6 hours. Monitor the disappearance of the ester via TLC (Eluent: Chloroform/Methanol 9:1).

  • Workup: Cool the reaction mixture to 0–5 °C in an ice bath. Filter the resulting white precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide.

Protocol B: Schiff Base (Hydrazone) Condensation

Objective: Synthesize target pharmacophores with extended conjugation.

  • Preparation: Suspend 5 mmol of the synthesized carbohydrazide and 5 mmol of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 25 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen of the aromatic aldehyde. This significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the nucleophilic attack by the terminal nitrogen of the carbohydrazide.

  • Reaction: Reflux the mixture for 3–5 hours. The suspension will typically clear as the intermediate forms, followed by the precipitation of the Schiff base.

  • Workup: Pour the mixture into 100 mL of ice-cold water. Filter the solid, wash with water, dry, and recrystallize from ethanol.

Protocol C: Cyclization to 1,3,4-Oxadiazole-2-thiols

Objective: Construct a fused, rigid bidentate ligand system for enhanced target binding.

  • Preparation: Dissolve 5 mmol of the carbohydrazide in 20 mL of ethanol containing 5 mmol of Potassium Hydroxide (KOH).

  • Reagent Addition: Add 10 mmol of Carbon Disulfide (CS₂) dropwise under continuous stirring.

    • Causality: KOH deprotonates the secondary amine of the hydrazide, drastically increasing its nucleophilicity. This allows it to attack the highly electrophilic carbon of CS₂, forming a potassium dithiocarbazate intermediate.

  • Cyclization: Reflux the mixture for 8–10 hours until the evolution of hydrogen sulfide (H₂S) gas ceases.

    • Causality: Extended heating forces the intramolecular nucleophilic attack of the carbonyl oxygen onto the thiocarbonyl carbon, resulting in ring closure and the elimination of H₂S[2].

  • Workup: Cool the solution and acidify with dilute HCl (to pH 3-4) to precipitate the 1,3,4-oxadiazole-2-thiol derivative. Filter, wash with water, and recrystallize.

Mechanism Step1 Carbohydrazide + CS2 Step2 Nucleophilic Attack (KOH Catalyzed) Step1->Step2 Step3 Potassium Dithiocarbazate Intermediate Step2->Step3 Step4 Intramolecular Cyclization (-H2S, Heat) Step3->Step4 Step5 1,3,4-Oxadiazole-2-thiol Derivative Step4->Step5

Figure 2: Base-catalyzed mechanistic pathway for 1,3,4-oxadiazole-2-thiol ring closure.

Structure-Activity Relationship (SAR) & Quantitative Data

Derivatization of the 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide core predictably alters its biological targeting. The table below summarizes the structural modifications and their primary validated pharmacological applications based on recent literature[1][2].

Derivative ClassR-Group Modification (at Carbohydrazide)Primary Biological ActivityMechanistic Target / Effect
Hydrazone (Schiff Base) 4-ChlorobenzylideneAntibacterial / AntifungalDisruption of microbial cell wall synthesis; broad-spectrum inhibition.
Hydrazone (Schiff Base) 2,4-DihydroxybenzylideneAntioxidantHigh radical scavenging ability (DPPH/ABTS assays) due to phenolic OH groups.
1,3,4-Oxadiazole-2-thiol Thiol-substituted oxadiazole ringAntimalarialEnhanced lipophilicity and binding affinity to plasmodial targets (IC₅₀ < 1.0 μg/mL).
Semicarbazide Urea/Thiosemicarbazide linkageCalcium Channel BlockerAntagonist/agonist switching based on steric bulk; smooth muscle relaxation.

Table 1: Pharmacological profiling of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide derivatives.

References

  • Regioselective Addition Reactions at C-2 of 3,4-Dihydropyrimidinones. Synthesis and Evaluation of Multifunctionalized Tetrahydropyrimidines.
  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives Source: Der Pharma Chemica URL
  • Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines Source: Semantic Scholar URL
  • Source: PubMed Central (PMC)

Sources

Application

Application Note: Conjugation Methods for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

Introduction: The 2-Oxo-pyrimidine Scaffold and the Versatility of the Carbohydrazide Handle The 2-oxo-1,2-dihydropyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with demo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Oxo-pyrimidine Scaffold and the Versatility of the Carbohydrazide Handle

The 2-oxo-1,2-dihydropyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with demonstrated biological activity. The introduction of a 4-carbohydrazide functional group (-CONHNH₂) transforms this scaffold into a versatile building block for drug development and chemical biology. The carbohydrazide acts as a highly effective and nucleophilic chemical handle, enabling covalent linkage to a wide array of biomolecules, polymers, and surfaces.

This document provides a technical guide for researchers on the principal methods for conjugating 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss essential characterization techniques to ensure the successful synthesis and validation of your conjugate.

The primary advantage of the carbohydrazide group lies in its ability to react chemoselectively with carbonyl compounds (aldehydes and ketones) to form hydrazone linkages. This reaction, known as hydrazone ligation, is a cornerstone of bioconjugation due to its high efficiency under mild, aqueous conditions.[1] Furthermore, the terminal primary amine of the hydrazide can participate in standard amide bond-forming reactions, offering an alternative conjugation pathway.

Core Chemistry & Strategic Considerations

The success of any conjugation strategy hinges on understanding the reactivity of the functional groups involved. For 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide, the key player is the terminal -NH₂ of the hydrazide moiety.

Mechanism of Hydrazone Ligation

The most prominent conjugation reaction for this molecule is the formation of a hydrazone bond with an aldehyde or ketone. This reaction is a two-step process:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form a stable C=N double bond.

This reaction is acid-catalyzed. A mildly acidic pH (typically 4.5-6.0) is optimal because it protonates the carbonyl oxygen, making the carbon more electrophilic, without excessively protonating the hydrazide nitrogen, which would render it non-nucleophilic.

Stability of the Hydrazone Linkage

The resulting hydrazone bond is generally stable at neutral physiological pH (~7.4) but is susceptible to hydrolysis under more acidic conditions (pH < 6).[2][3] This pH-dependent stability is a key feature exploited in drug delivery systems, where a payload can be stably linked to a targeting moiety (like an antibody) in circulation and then released upon internalization into the acidic environment of endosomes or lysosomes.[3][4]

It is important to note that hydrazones derived from aromatic aldehydes are generally more stable to hydrolysis than those from aliphatic aldehydes due to electronic conjugation.[5]

Hydrazone_Formation cluster_reactants Reactants cluster_product Product Pyrimidine_Hydrazide R-C(=O)NHNH₂ (2-Oxo-pyrimidine-4-carbohydrazide) Hydrazone R-C(=O)NHN=CHR' (Hydrazone Conjugate) Pyrimidine_Hydrazide->Hydrazone + R'-CHO H⁺ (pH 4.5-6.0) - H₂O Aldehyde R'-CHO (Aldehyde Target)

Caption: Mechanism of acid-catalyzed hydrazone bond formation.

Primary Conjugation Strategy: Hydrazone Ligation to Aldehydes

This is the most direct and widely used method for conjugating carbohydrazide-functionalized molecules. The target molecule must possess or be modified to contain an aldehyde group. A common application is the conjugation to antibodies, where the carbohydrate moieties on the Fc region can be gently oxidized with sodium periodate (NaIO₄) to generate aldehyde groups.[6][7][8]

Key Experimental Parameters
ParameterRecommended RangeRationale & Expert Insights
pH 4.5 - 6.0Balances carbonyl activation and hydrazide nucleophilicity. Optimal pH must be determined empirically, as protein stability can be a concern at lower pH values.[9]
Buffer MES, Sodium AcetateUse non-amine, non-carboxylate buffers to avoid side reactions with activating agents or the target molecule.
Temperature 4°C to 25°CReactions can proceed efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C overnight is recommended to preserve biological activity.
Molar Ratio 10-50 fold molar excess of HydrazideA significant excess of the pyrimidine-hydrazide is used to drive the reaction to completion and maximize modification of the target molecule.
Catalysts Aniline, ArginineWhile often not necessary, catalysts like aniline or arginine can significantly accelerate hydrazone formation, especially at neutral pH.[1][10] This is useful when acidic conditions must be avoided.
Protocol 1: Conjugation to an Aldehyde-Modified Antibody

This protocol describes the conjugation of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide to a monoclonal antibody (mAb) that has been pre-modified to contain aldehyde groups.

Materials:

  • Aldehyde-modified mAb (in a suitable buffer like PBS)

  • 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (MW: 168.14 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Purification equipment (e.g., SEC column, dialysis cassettes with appropriate MWCO)

Procedure:

  • Prepare Pyrimidine-Hydrazide Stock: Dissolve 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide in DMSO to create a concentrated stock solution (e.g., 50 mM). Expert Tip: Prepare this solution fresh, as hydrazides can degrade over time.

  • Buffer Exchange: Exchange the buffer of the aldehyde-modified mAb into the Reaction Buffer using a desalting column or dialysis. Adjust the final protein concentration to 2-5 mg/mL.

  • Initiate Conjugation: Add the required volume of the pyrimidine-hydrazide stock solution to the antibody solution to achieve a 50-fold molar excess. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted pyrimidine-hydrazide and any DMSO by size-exclusion chromatography (SEC) or extensive dialysis against a storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified conjugate to confirm success and determine the drug-to-antibody ratio (DAR). (See Section 5.0).

Workflow_Diagram start Start: Aldehyde-Modified Antibody (Ab-CHO) prep_hydrazide Prepare 50 mM Stock of Pyrimidine-Hydrazide in DMSO start->prep_hydrazide buffer_exchange Buffer Exchange Ab-CHO into Reaction Buffer (pH 5.5) start->buffer_exchange conjugate Add Hydrazide Stock (50x excess) to Ab-CHO solution prep_hydrazide->conjugate buffer_exchange->conjugate incubate Incubate (2h @ RT or O/N @ 4°C) conjugate->incubate purify Purify Conjugate (SEC or Dialysis) incubate->purify characterize Characterize Conjugate (UV-Vis, MS, SDS-PAGE) purify->characterize end End: Purified Ab-Conjugate characterize->end

Caption: Experimental workflow for antibody conjugation.

Alternative Strategy: EDC/NHS Coupling to Carboxylic Acids

An alternative strategy involves forming a stable amide bond between the hydrazide's terminal amine and a carboxylic acid group on the target molecule. This requires activation of the carboxyl group using carbodiimide chemistry.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[11] This intermediate is prone to hydrolysis but can be stabilized by adding N-hydroxysuccinimide (NHS), which converts it into a more stable, amine-reactive NHS ester.[11][12] The pyrimidine-hydrazide then reacts with this NHS ester.

This method is useful for conjugating to proteins (via aspartic/glutamic acid residues) or surfaces functionalized with -COOH groups.[13] A major consideration is the potential for protein-protein crosslinking, as most proteins contain both carboxylates and primary amines (lysine residues). This can be mitigated by using a large molar excess of the pyrimidine-hydrazide.[13]

Characterization and Quality Control

Thorough characterization is essential to validate the conjugation process and ensure the quality of the final product.[14][15]

Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute for antibody-drug conjugates, defining the average number of pyrimidine molecules attached to each antibody.[16]

  • UV-Vis Spectroscopy: This is the simplest method. The absorbance of the conjugate is measured at 280 nm (for the antibody) and at the λ_max of the pyrimidine moiety. The DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of both components are known.[16]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the exact mass of the conjugate. The mass shift compared to the unconjugated antibody allows for precise DAR calculation and assessment of conjugate heterogeneity.[15][16]

Confirmation of Conjugation
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the conjugate. A successful conjugation will show a shift in the molecular weight of the antibody bands compared to the unmodified control.[16]

  • HPLC-Based Methods: Techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) can separate species with different DAR values, providing a detailed profile of the conjugate population.[17]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Inactive hydrazide; Inefficient aldehyde generation; Suboptimal pH; Hydrolysis of NHS-ester (EDC/NHS method).Use fresh hydrazide stock; Confirm aldehyde presence with a test reaction; Optimize reaction pH (run small-scale trials from pH 4.5-6.5); For EDC/NHS, use a two-step procedure and add hydrazide immediately after activation.[11]
Protein Aggregation High concentration of organic co-solvent (DMSO); pH is too close to the protein's pI; Protein-protein crosslinking (EDC/NHS method).Keep DMSO concentration <10%; Adjust reaction pH away from the pI; Increase molar excess of pyrimidine-hydrazide; Add aggregation inhibitors like arginine.[10]
Precipitation during Reaction Low solubility of the pyrimidine-hydrazide at the working concentration.Ensure the stock solution is fully dissolved before adding to the aqueous reaction buffer; Increase the percentage of co-solvent slightly if the protein can tolerate it.

References

  • Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. (2021). Analytical Chemistry. [Link]

  • Hydrazone. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Abzena. (n.d.). Bioconjugate & ADC Analytical Method Development & Bioassays. Retrieved from [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

  • Jain, S., et al. (2014). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 31(7), 1856-1868. [Link]

  • BioAgilytix. (2023). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved from [Link]

  • Hydrazone. (n.d.). Grokipedia. Retrieved from [Link]

  • Abzena. (n.d.). Bioconjugate Analytical Method Development & Validation. Retrieved from [Link]

  • Zhang, L., et al. (2013). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Bioconjugate Chemistry, 24(4), 583-591. [Link]

  • Dirksen, A., & Hackeng, T. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(12), 8036–8082. [Link]

  • Zhu, S., et al. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters, 22(17), 6743–6747. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • Creative Biolabs. (n.d.). Carbohydrate-based Conjugation Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carbohydrate based Conjugation Strategy. Retrieved from [Link]

  • Purcell, J. (2019). Would EDC/NHS be effective for hydrazide formation on a small molecule containing COOH? ResearchGate. [Link]

  • Harmand, T., et al. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. Organic Letters, 22(21), 8608–8612. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023). Chemical Communications. [Link]

Sources

Method

Use of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide in transition metal coordination complexes

Application Note: Engineering Transition Metal Complexes using 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (ODHC) Executive Summary & Mechanistic Principles 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (ODHC)[CAS: 11480...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Transition Metal Complexes using 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (ODHC)

Executive Summary & Mechanistic Principles

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (ODHC)[CAS: 1148048-79-6] is a highly versatile, multidentate ligand scaffold utilized in advanced coordination chemistry and drug development. Structurally analogous to orotic acid hydrazides, ODHC features a pyrimidine ring with a tautomerizable 2-oxo group and a highly reactive 4-carbohydrazide moiety. This unique topology allows it to act as a bridging or chelating ligand, facilitating the assembly of mononuclear 3d transition metal complexes, bioactive compounds, and polynuclear 4f single-molecule magnets (SMMs)[1].

The Causality of Coordination Control: The coordination behavior of ODHC is not static; it is strictly governed by the pH of the reaction medium and the steric bulk of the solvent.

  • pH-Driven Tautomerization: In neutral conditions, the carbohydrazide moiety coordinates in a neutral O,N-bidentate fashion. However, upon the addition of a mild base (e.g., Triethylamine), the hydrazide undergoes keto-enol tautomerization and subsequent deprotonation. This yields a monoanionic O,N-donor that forms highly stable 5-membered metallacycles with transition metals (Cu²⁺, Ni²⁺, Co²⁺) driven by the nephelauxetic effect[2].

  • Solvent-Dependent Topology: The choice of solvent dictates the final nuclearity of the complex. For instance, in lanthanide cluster assembly, switching the solvent from methanol to ethanol can force a structural transition from a pentanuclear trapezoidal pyramid to a hexanuclear triangular prism due to the differential steric packing of the solvent molecules within the crystal lattice[3].

  • Schiff Base Functionalization: To prevent uncontrolled polymeric precipitation, the primary amine of the ODHC carbohydrazide is frequently condensed with aromatic aldehydes (e.g., salicylaldehyde) to form Schiff base hydrazones. This extends the denticity to an O,N,O-tridentate system, enforcing discrete molecular geometries and enhancing the photoluminescent or magneto-optical properties of the complex[4].

Strategic Coordination Pathways

G A ODHC Ligand (Neutral Form) B Schiff Base Condensation A->B + Aldehyde (pH 4-5) D Direct Coordination (O,N Bidentate) A->D + Metal Salt (pH 7-8) C Multidentate Ligand (O,N,O Donor) B->C - H2O E 3d Transition Metal Complexes (Cu, Ni, Co) C->E M(OAc)2 F 4f Lanthanide Clusters (Dy, Y) C->F Ln(NO3)3 D->E Base Addition

Fig 1. Divergent coordination pathways of ODHC via direct complexation or Schiff base functionalization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (QC) steps are embedded to ensure the chemical state of the ligand is correct before proceeding to metallation.

Protocol A: Synthesis of ODHC-Salicylaldehyde Schiff Base Ligand (H₂L)

Objective: Extend the denticity of ODHC to an O,N,O-tridentate ligand to favor mononuclear transition metal complexation.

  • Solvation: Dissolve 10.0 mmol of ODHC in 30 mL of absolute ethanol. Heat to 60°C under continuous magnetic stirring until the solution is completely clear.

  • Condensation: Add 10.0 mmol of salicylaldehyde dropwise over 15 minutes.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid (adjusting pH to ~4.5) to catalyze the azomethine bond formation. Reflux the mixture at 80°C for 4 hours.

  • In-Process QC: Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The disappearance of the primary amine spot (ninhydrin negative) validates the completion of the Schiff base condensation.

  • Isolation: Cool the mixture to 0°C. Filter the resulting yellow precipitate, wash with cold ethanol (3 × 10 mL) and diethyl ether, and dry under vacuum.

Protocol B: Assembly of the [Cu(L)(H₂O)] Mononuclear Complex

Objective: Synthesize a stable Cu(II) complex utilizing the enolized form of the H₂L ligand.

  • Ligand Preparation: Suspend 2.0 mmol of the synthesized H₂L ligand in 20 mL of hot methanol (60°C).

  • Metallation: Dissolve 2.0 mmol of Copper(II) acetate monohydrate, Cu(CH3​COO)2​⋅H2​O , in 10 mL of methanol. Add this metal precursor dropwise to the ligand suspension.

  • pH Modulation (Critical Step): Add triethylamine (Et₃N) dropwise until the pH reaches 7.5–8.0. Causality: The base deprotonates both the phenolic OH and the enolized carbohydrazide OH, shifting the ligand to its dianionic (L²⁻) state. A distinct color change from yellow to deep green/brown serves as visual validation of coordination[2].

  • Assembly: Reflux the deep green solution at 65°C for 4 hours to ensure thermodynamic stability of the complex.

  • Crystallization: Filter the hot solution to remove any unreacted polymeric species. Allow the filtrate to undergo slow evaporation at 25°C. Dark green crystals suitable for X-ray diffraction will precipitate over 3-5 days.

G S1 Step 1: Ligand Solvation Dissolve ODHC in hot MeOH S2 Step 2: Metal Addition Add M(OAc)2 dropwise at 60°C S1->S2 Clear Solution S3 Step 3: pH Modulation Add Et3N to pH 7.5-8.0 S2->S3 Color Change S4 Step 4: Reflux Assembly Reflux for 4 hours S3->S4 Deprotonation S5 Step 5: Crystallization Slow evaporation at 25°C S4->S5 Nucleation

Fig 2. Self-validating workflow for the synthesis of ODHC-transition metal coordination complexes.

Data Interpretation & Quantitative Benchmarks

To verify the success of the coordination, Fourier-transform infrared spectroscopy (FT-IR) and magnetic susceptibility measurements are standard benchmarks. Coordination is confirmed by the disappearance of the ν (N-H) and ν (C=O) bands of the free hydrazide, replaced by ν (C=N-N=C) and M-O/M-N stretches, indicating enolization and metal binding[2][4].

Table 1: Diagnostic IR Spectral Markers for ODHC/Schiff Base Coordination

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Shift/ObservationCausality / Interpretation
ν (N-H) hydrazide3200 - 3350AbsentDisappearanceDeprotonation via Et₃N addition.
ν (C=O) amide1670 - 1690Absent / WeakDisappearanceKeto-enol tautomerization upon coordination.
ν (C=N) azomethine1610 - 16251585 - 1600Red-shift ( Δ ~20 cm⁻¹)Nitrogen lone pair donation to the metal center.
ν (C-O) enolicAbsent1340 - 1360New BandFormation of the M-O bond via the enolate.
ν (M-N) / ν (M-O)Absent450 - 550New BandsDirect proof of metallacycle formation.

Table 2: Typical Coordination Geometries and Properties of ODHC-Transition Metal Complexes

Metal IonPreferred GeometryLigand Field StateMagnetic Moment ( μeff​ )Primary Application
Cu(II) Square Planar / Distorted Octahedral d9 (Jahn-Teller active)1.7 - 1.9 BMAntimicrobial agents; Catalysis
Ni(II) Octahedral d8 (High Spin)2.9 - 3.2 BMPhotoluminescent materials
Co(II) Octahedral d7 (High Spin)4.2 - 4.6 BMRedox-active sensors
Dy(III) Square Antiprismatic (Cluster) 4f9 Frequency-dependentSingle-Molecule Magnets (SMMs)

References

  • Long, B.-F., et al. "Two Pairs of Homochiral Parallelogram-like Dy4 Cluster Complexes with Strong Magneto-Optical Properties." Inorganic Chemistry, ACS Publications, 2023. URL:[Link]

  • "Crystal structures of 1 (a) and 2 (b). All H atoms and lattice H2O...". ResearchGate, 2024. URL:[Link]

  • "Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties." Academia.edu. URL:[Link]

  • Bhaskar, R. S., et al. "Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand." Jordan Journal of Chemistry, 2021. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Oxo-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to optimize your reaction yields and purity.

I. Reaction Overview and Key Challenges

The synthesis of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide typically involves the hydrazinolysis of a corresponding ester precursor, commonly ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete conversion, and the formation of side products. This guide will dissect these challenges and provide actionable solutions.

Core Reaction: Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate + Hydrazine Hydrate → 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield and Incomplete Reaction

Question: My reaction is resulting in a low yield of the desired carbohydrazide, and I observe a significant amount of unreacted starting ester via TLC and NMR. What are the likely causes, and how can I drive the reaction to completion?

Answer: Low conversion is a common hurdle in pyrimidine synthesis and often points to suboptimal reaction conditions or reagent-related issues.[1] Let's break down the potential culprits:

Potential Causes & Solutions:

  • Insufficient Hydrazine Hydrate: The stoichiometry of the reaction is critical. An inadequate amount of hydrazine hydrate will lead to incomplete conversion of the starting ester.

    • Actionable Solution: Employ an excess of hydrazine hydrate to shift the equilibrium towards the product. A molar ratio of 1:2.5 (ester to hydrazine hydrate) is a good starting point, with some protocols suggesting even higher excesses.[2] This ensures that the concentration of the nucleophile remains high throughout the reaction.

  • Suboptimal Reaction Temperature and Time: The reaction kinetics are highly dependent on temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote degradation or side reactions.

    • Actionable Solution: Refluxing the reaction mixture is a standard procedure.[3] The optimal reflux time can vary, but monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[4] Aim for complete consumption of the starting ester. A typical reflux time can range from 8 to 12 hours.[3][5]

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.

    • Actionable Solution: Absolute ethanol is a commonly used and effective solvent for this reaction.[2][3] Ensure the use of anhydrous solvents, as water can potentially lead to unwanted side reactions.[5]

  • Purity of Starting Materials: Impurities in the starting ester or hydrazine hydrate can interfere with the reaction.[1]

    • Actionable Solution: Ensure the ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is of high purity. If necessary, purify it by recrystallization before use. Use a high-quality source of hydrazine hydrate.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting Start Low Yield of Carbohydrazide Check_Stoichiometry Verify Molar Ratio (Ester:Hydrazine) Start->Check_Stoichiometry Increase_Hydrazine Increase Hydrazine Hydrate (e.g., 2.5 eq or more) Check_Stoichiometry->Increase_Hydrazine Ratio < 1:2.5 Monitor_Reaction Monitor by TLC Check_Stoichiometry->Monitor_Reaction Ratio ≥ 1:2.5 Increase_Hydrazine->Monitor_Reaction Optimize_Conditions Adjust Reflux Time & Temperature Monitor_Reaction->Optimize_Conditions Incomplete Conversion Check_Solvent Ensure Anhydrous Ethanol Monitor_Reaction->Check_Solvent Still Low Yield Success Improved Yield Monitor_Reaction->Success Complete Conversion Extend_Reflux Increase Reflux Time Optimize_Conditions->Extend_Reflux Extend_Reflux->Monitor_Reaction Purify_Reagents Purify Starting Materials Check_Solvent->Purify_Reagents Purify_Reagents->Monitor_Reaction

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Side Products

Question: My final product is contaminated with significant impurities. What are the possible side reactions, and how can I minimize them?

Answer: The formation of side products is a common issue, often arising from the reactivity of hydrazine and potential ring-opening of the pyrimidine core under harsh conditions.

Potential Side Products & Minimization Strategies:

  • Dihydrazide Formation: Although less common with a single ester group, excessive hydrazine and prolonged reaction times could potentially lead to further reactions if other electrophilic sites are present.

  • Ring Opening Products: In some cases, harsh reaction conditions can lead to the cleavage of the pyrimidine ring. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been shown to yield salicylaldehyde azine and malono-hydrazide as ring-opened products.[2][6] While a different heterocyclic system, this highlights the potential for nucleophilic attack on the ring itself.

    • Actionable Solution:

      • Temperature Control: Avoid excessive heating. Maintain a steady reflux without aggressive boiling.

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products.[4]

  • Azine Formation: If there is any residual aldehyde from the synthesis of the starting material, it can react with hydrazine to form an azine.

    • Actionable Solution: Ensure the purity of the starting ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Data Summary: Reaction Condition Optimization

ParameterStandard ConditionOptimized ConditionRationale
Ester:Hydrazine Ratio 1:1 to 1:21:2.5 or higherDrives the reaction to completion.[2]
Solvent EthanolAbsolute EthanolMinimizes water-related side reactions.[5]
Temperature Room Temperature to RefluxControlled RefluxBalances reaction rate and side product formation.
Reaction Time Fixed durationMonitored by TLCPrevents byproduct formation from over-reaction.[4]

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the reaction?

A1: While absolute ethanol is the most commonly reported and effective solvent, other polar protic solvents like methanol could potentially be used.[3] However, it is crucial to ensure the reactants are soluble in the chosen solvent. Aprotic solvents are generally not preferred for this type of reaction.

Q2: How do I effectively purify the final product?

A2: The crude product can typically be purified by recrystallization. Ethanol is a suitable solvent for this purpose.[3] After refluxing, the reaction mixture is often cooled, and the precipitated product is collected by filtration. Washing the filtered solid with cold ethanol can help remove residual hydrazine hydrate and other soluble impurities.[5]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the disappearance of the starting ester and the appearance of the product. A mobile phase of ethyl acetate:petroleum ether (1:2) has been reported for similar compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. The disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of hydrazide N-H protons are key indicators.

  • Infrared (IR) Spectroscopy: Useful for identifying the functional groups. Look for the characteristic C=O stretching frequencies of the amide and the N-H stretching of the hydrazide.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Q4: Are there any safety precautions I should be aware of when working with hydrazine hydrate?

A4: Yes, hydrazine hydrate is a hazardous chemical. It is corrosive, toxic, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

IV. Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

This protocol provides a generalized starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.5 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain it for 8-12 hours. Monitor the progress of the reaction by TLC until the starting ester is no longer visible.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If necessary, cool the flask in an ice bath to promote further precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.[5]

  • Drying: Dry the purified product under vacuum to obtain 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide.

Reaction Workflow Diagram:

SynthesisWorkflow A 1. Dissolve Ester in Absolute Ethanol B 2. Add Hydrazine Hydrate (2.5 eq) A->B C 3. Reflux for 8-12h (Monitor by TLC) B->C D 4. Cool to Room Temp. (Precipitation) C->D E 5. Filter the Solid Product D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Under Vacuum F->G H Final Product: 2-Oxo-1,2-dihydropyrimidine- 4-carbohydrazide G->H

Caption: Step-by-step synthesis workflow.

V. References

  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.

  • BenchChem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis.

  • BenchChem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center.

  • Al-Omary, F. A., et al. (2016). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate.

  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

  • Khan, I., et al. (2018). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC.

  • El-Sayed, M. A. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC.

  • El-Sayed, M. A. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of pyrimidine derivatives for biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of pyrimidine derivatives for biological assays. 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide presents a unique challenge: it is not simply "greasy," but rather a highly crystalline compound that resists solvation.

This guide is designed to help drug development professionals and bench scientists diagnose, troubleshoot, and permanently resolve the aqueous solubility bottlenecks associated with this specific scaffold.

Mechanistic Analysis: The "Brick Dust" Phenomenon

Before troubleshooting, we must establish the causality of the precipitation. 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is a classic "brick dust" molecule. The planar pyrimidine ring, combined with the oxo group and the carbohydrazide moiety (-C(=O)NHNH₂), creates a dense, highly stable network of intermolecular hydrogen bonds.

This results in 1[1], making it thermodynamically unfavorable for water molecules to break the lattice and solvate the individual molecules. Overcoming this requires targeted disruption of these intermolecular forces through pH modulation, encapsulation, or dielectric constant manipulation.

Troubleshooting Decision Tree

Use the following workflow to determine the optimal solubilization strategy based on your assay's specific constraints.

G N1 Precipitation Detected N2 Assess Assay Constraints N1->N2 N3 Tolerates Low pH? (pH 3.0 - 4.0) N2->N3 N4 Tolerates Excipients? (HP-β-CD) N3->N4 No N5 Protonate Carbohydrazide N3->N5 Yes N6 Cyclodextrin Encapsulation N4->N6 Yes N7 Soluble in Aqueous Media N5->N7 N6->N7

Decision tree for overcoming pyrimidine carbohydrazide precipitation.

Validated Experimental Protocols
Protocol A: pH-Modulated Solubilization (Protonation)

Causality: The carbohydrazide group features a terminal primary amine (-NH₂), which acts as a weak base. By lowering the pH below its pKa, the amine protonates (-NH₃⁺). This newly introduced positive charge drastically increases ion-dipole interactions with water, effectively breaking the crystal lattice[1],[2]. Self-Validating Step: The visual transition from a cloudy suspension to a clear solution during titration confirms protonation. The subsequent back-titration validates the buffer capacity of your final media.

Methodology:

  • Initial Dispersion: Suspend 10 mg of the compound in 5 mL of deionized water.

  • Acidification: While stirring vigorously, titrate dropwise with 0.1 M HCl. Monitor the pH continuously.

  • Dissolution: Stop titration once the suspension clears (typically around pH 3.0–4.0).

  • Buffering: Slowly back-titrate with a concentrated, biologically compatible buffer (e.g., 1 M Citrate, pH 5.5) to your assay's maximum tolerated acidic pH.

Protocol B: Cyclodextrin Inclusion Complexation

Causality: When pH adjustment is biologically incompatible,1[1] is the next logical step. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the planar pyrimidine core, while its hydroxyl-rich exterior maintains solubility in the bulk aqueous phase. Self-Validating Step: The final centrifugation step serves as an internal control. If a pellet forms, the inclusion complex has saturated, validating that you have reached the maximum kinetic solubility boundary.

Methodology:

  • Preparation: Dissolve HP-β-CD in your target aqueous buffer to a concentration of 20% (w/v)[1].

  • Addition: Add an excess amount of the solid pyrimidine derivative to the cyclodextrin solution.

  • Equilibration: Sonicate the mixture for 30 minutes, then stir vigorously for 24–48 hours at room temperature to achieve thermodynamic equilibrium[1].

  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Extract the clear supernatant for your assay.

Protocol C: Co-Solvent System Optimization

Causality: Solvents like DMSO or 3[3] lower the dielectric constant of the aqueous mixture, reducing the energetic penalty of solvating the compound. Self-Validating Step: The "pre-mix" step prevents localized solvent-shift precipitation, which is validated by the absence of transient cloudiness upon spiking the DMSO stock into the buffer.

Methodology:

  • Prepare a highly concentrated 50 mM stock solution of the compound in 100% DMSO.

  • Pre-mix your target aqueous buffer with 5% Propylene Glycol[3].

  • While vortexing the buffer mixture, slowly spike in the DMSO stock. Ensure the final DMSO concentration remains ≤ 2% to avoid cellular toxicity[1].

Quantitative Data: Excipient Efficacy Comparison

The following table summarizes the expected quantitative improvements when applying formulation and chemical modification strategies to pyrimidine derivatives.

StrategyExcipient / ModificationTypical Concentration / RangeExpected Solubility Enhancement
Complexation HP-β-Cyclodextrin10% – 40% (w/v)[1]High (Compound specific)
Co-Solvent DMSO≤ 2% (v/v) final[1]Moderate (Prone to solvent-shift)
Chemical Mod. PEGylation (e.g., tetraoxadodecyl)C5 position substitution[4]32-fold increase[4]
Chemical Mod. Hydrophilic Aliphatic MoietiesVarious substitutions[4]2.7 to 87-fold increase[4]
Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in DMSO but crashes out immediately when added to cell culture media. How do I fix this? A1: You are experiencing solvent-shift precipitation. When the DMSO diffuses into the bulk water of the media, the local concentration of the pyrimidine derivative rapidly exceeds its aqueous solubility limit. To troubleshoot this, pre-dilute the DMSO stock into an intermediate co-solvent (like PEG 400 or propylene glycol) before adding it to the media, or abandon co-solvents entirely and switch to the HP-β-CD encapsulation protocol[1].

Q2: Can I use heat to dissolve the compound faster in my assay buffer? A2: While 2[2] thermodynamically, it is a dangerous temporary fix for biological assays. Once the media cools back to 37°C (in the incubator) or room temperature, the compound will supersaturate and invisibly micro-precipitate, leading to erratic dose-response curves. Always equilibrate and assess solubility at your final experimental temperature.

Q3: Are there chemical modifications that can permanently fix this without relying on complex formulations? A3: Yes. If formulation strategies fail or interfere with your assay, consider structural modifications. Research demonstrates that adding hydrophilic aliphatic moieties, such as4[4], can increase water solubility by up to 32-fold while maintaining the core biological activity of the pyrimidine scaffold[4].

References
  • ChemMedChem (PubMed). "Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Their Aqueous Solubility."[Link][4]

  • ResearchGate. "The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions."[Link][3]

Sources

Troubleshooting

Optimizing HPLC mobile phase conditions for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

Technical Support Center: HPLC Method Development & Troubleshooting Analyte: 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide Prepared by: Gemini, Senior Application Scientist Introduction: Understanding the Challenge Welcom...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development & Troubleshooting

Analyte: 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Challenge

Welcome to the technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) conditions for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide. This molecule presents a common yet significant challenge in reversed-phase chromatography. Its structure, featuring a polar pyrimidine core and a carbohydrazide functional group, results in high polarity and the presence of multiple ionizable sites. PubChem lists a computed XLogP3 value of -1.5, confirming its hydrophilic nature[1].

Consequently, achieving adequate retention, symmetrical peak shape, and reproducible results on standard C18 columns can be difficult. This guide provides a structured, question-and-answer-based approach to method development and troubleshooting, grounded in the physicochemical properties of the analyte.

Frequently Asked Questions (FAQs): Core Method Development

Q1: What are the primary challenges in analyzing 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide via reversed-phase HPLC?

The primary challenges stem directly from the molecule's physicochemical properties:

  • High Polarity: The compound is very water-soluble, leading to poor affinity for non-polar stationary phases like C18. This results in little to no retention, with the peak often eluting at or near the column's void volume (t₀).

  • Ionizable Nature: The molecule possesses both acidic (N-H protons on the pyrimidine ring) and basic (hydrazide group) functionalities. This means its overall charge state is highly dependent on the mobile phase pH. Analyzing it at a pH close to one of its pKa values can lead to multiple ionic forms coexisting, resulting in broad or split peaks[2][3].

  • Secondary Interactions: The basic nitrogen atoms in the molecule can engage in undesirable ionic interactions with residual acidic silanol groups on the surface of silica-based stationary phases. This is a common cause of severe peak tailing.

Q2: How do I select the optimal mobile phase pH for this compound?

Controlling the mobile phase pH is the most powerful tool for achieving good chromatography for ionizable compounds[4]. The goal is to suppress the ionization of at least one of the functional groups to increase hydrophobicity and ensure the analyte is in a single, stable ionic state.

The Causality: In reversed-phase HPLC, the neutral (non-ionized) form of a molecule is more hydrophobic and will be retained longer on the non-polar stationary phase[4].

  • To suppress the ionization of a basic group , you should work at a pH at least 2 units above its pKa.

  • To suppress the ionization of an acidic group , you should work at a pH at least 2 units below its pKa.

For an amphiprotic molecule like 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide, a pH scouting study is essential. Since it has both acidic and basic character, you will see significant changes in retention at both low and high pH. For robust method performance, it is crucial to select a pH that is at least 1.5-2 pH units away from the analyte's pKa to prevent peak shape issues and retention time shifts[5].

Experimental Protocol: pH Scouting Study

  • Column: Use a pH-stable column (e.g., a modern hybrid or bonded silica column rated for a wide pH range).

  • Mobile Phase A: Prepare three different aqueous buffers:

    • Low pH: 0.1% Formic Acid in Water (approx. pH 2.7) or 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.

    • Mid pH: 20 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.

    • High pH: 20 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5 with ammonium hydroxide (use a high-pH stable column).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Run a generic scouting gradient (e.g., 5-95% B over 10 minutes) with each of the prepared aqueous phases.

  • Analysis: Compare the retention time, peak shape, and selectivity across the three pH conditions to find the most promising region for further optimization.

Data Presentation: Expected Impact of pH on Retention

Mobile Phase pHExpected Analyte ChargeExpected Interaction with C18Predicted RetentionPredicted Peak Shape
~2.5 Hydrazide group is protonated (positive charge). Pyrimidine ring is neutral.Repulsive forces may be present; analyte is highly polar.Low to moderatePotentially sharp due to silanol protonation.
~5.0 Zwitterionic or partially ionized states may exist.Complex interactions.Unpredictable, likely poor.Potentially broad or split.
~9.5 Hydrazide group is neutral. Pyrimidine ring may be deprotonated (negative charge).Increased hydrophobicity from the neutral hydrazide group.Moderate to highGood, if silanols are deprotonated and not interacting.
Q3: Which buffer should I choose, and at what concentration?

Choosing the right buffer is critical for maintaining a stable pH and achieving reproducible results.

Selection Criteria:

  • Buffering Range: Select a buffer whose pKa is within +/- 1 unit of your desired mobile phase pH. This ensures maximum buffer capacity[6].

  • Concentration: A concentration of 10-50 mM is generally sufficient for small molecules to control the pH without causing precipitation when mixed with the organic modifier[7].

  • Detector Compatibility: If using Mass Spectrometry (MS), volatile buffers are required. Non-volatile buffers like phosphate will contaminate the MS source[6].

  • Solubility: Ensure the buffer is completely soluble in all mobile phase compositions used during the gradient. Phosphate buffers, for example, can precipitate in high concentrations of acetonitrile.

Table of Common HPLC Buffers

BufferpKa (at 25°C)Useful pH RangeVolatile (MS-Compatible)?
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2No
Formate3.82.8-4.8Yes
Acetate4.83.8-5.8Yes
Ammonium Bicarbonate9.2 (as NH₄⁺)8.2-10.2Yes

Source: Adapted from various chromatography resources[6][7][8].

Q4: What if I still have insufficient retention even after optimizing the pH?

If retention remains poor, the analyte's high polarity is the dominant issue. You have several advanced options:

  • Use a Polar-Compatible Reversed-Phase Column:

    • AQ-Type Columns: These are C18 columns designed with proprietary technology to prevent phase collapse in highly aqueous mobile phases (e.g., >95% water), allowing for better retention of polar compounds.

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a water-enriched layer near the silica surface, which enhances the retention of polar analytes and provides an alternative selectivity.

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):

    • HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase. It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). Water acts as the strong, eluting solvent. This mode provides excellent retention for polar molecules like yours.

Troubleshooting Guide: Common Issues & Solutions

Q5: My peak is tailing significantly. What are the causes and how do I fix it?

Peak tailing is one of the most common issues, especially for compounds with basic functional groups[9]. It is characterized by an asymmetric peak with a drawn-out trailing edge.

Causality & Troubleshooting Workflow: The primary cause is often secondary site interactions, where the basic hydrazide group on your analyte interacts ionically with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica stationary phase. This leads to a portion of the analyte molecules being held back longer than the main peak, causing tailing.

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

Diagram: Peak Tailing Troubleshooting Workflow

G start Peak Tailing Observed check_basic Is the analyte basic? start->check_basic check_ph Is Mobile Phase pH > 2 units away from analyte pKa? ph_no Adjust pH to suppress ionization. (e.g., pH < pKa-2 for acids, pH > pKa+2 for bases) check_ph->ph_no No ph_yes pH is likely optimal. Investigate other causes. check_ph->ph_yes Yes check_basic->check_ph Yes overload Is column overloaded? ph_yes->overload overload_yes Reduce sample concentration or injection volume. overload->overload_yes Yes silanol Suspect Silanol Interactions overload->silanol No silanol_sol1 Use a modern, high-purity, end-capped column. silanol->silanol_sol1 silanol_sol2 Work at low pH (e.g., 2.5-3.0) to protonate silanols (Si-OH). silanol->silanol_sol2 silanol_sol3 Increase buffer concentration (e.g., 50 mM) to saturate active sites. silanol->silanol_sol3 hardware Check for hardware issues (e.g., column void, blocked frit, extra-column volume). silanol->hardware

Caption: A logical workflow for diagnosing and fixing peak tailing.

Q6: My retention time is unstable and keeps shifting. What should I check?

Unstable retention times compromise the reliability and accuracy of your analysis. The cause is often related to a lack of control over key experimental parameters.

Causality & Troubleshooting Workflow: The most common culprits for shifting retention times are inconsistent mobile phase preparation (especially pH), temperature fluctuations, and inadequate column equilibration[10]. Even small changes in pH can drastically alter the retention of an ionizable compound like yours[2].

This workflow provides a step-by-step guide to identifying the source of the instability.

Diagram: Retention Time Instability Troubleshooting Workflow

G start Retention Time (RT) Instability Observed check_mobile_phase Mobile Phase Checks start->check_mobile_phase check_ph Is buffer pKa within 1 unit of mobile phase pH? check_mobile_phase->check_ph ph_no Choose a more appropriate buffer for the target pH. check_ph->ph_no No check_prep Is mobile phase freshly prepared and well-mixed/degassed? check_ph->check_prep Yes prep_no Prepare fresh mobile phase. Ensure accurate weighing and pH adjustment. check_prep->prep_no No check_system System & Column Checks check_prep->check_system Yes check_temp Is a column oven being used? Is the temperature stable? check_system->check_temp temp_no Use a thermostatted column compartment. Ensure stable lab temperature. check_temp->temp_no No check_equilibration Is the column fully equilibrated before injection? check_temp->check_equilibration Yes equilibration_no Increase equilibration time (10-20 column volumes). check_equilibration->equilibration_no No check_leaks Check for pump leaks, worn seals, or check valve issues. check_equilibration->check_leaks Yes

Caption: A systematic guide to troubleshooting retention time variability.

Q7: My peak is fronting. What does this indicate?

Peak fronting, where the peak is sloped at the front, is less common than tailing but points to specific issues.

  • Column Overload: You have injected too much sample mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column faster, eluting earlier and creating a front. Solution: Reduce the injection volume or dilute the sample[11].

  • Sample Solvent Mismatch: The sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase. This causes the analyte band to spread and distort upon injection. Solution: Whenever possible, dissolve the sample in the initial mobile phase composition[10].

References

  • KNauer. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Restek. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • PubMed. (n.d.). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Retrieved from [Link]

  • Shodex. (n.d.). Typical buffers and additives for reversed-phase HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-1,2-dihydropyridine-4-carbohydrazide. Retrieved from [Link]

Sources

Optimization

Best purification techniques for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide crude extracts

Welcome to the Technical Support Center for the isolation and purification of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide and its derivatives. As a Senior Application Scientist, I have designed this guide to help resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide and its derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique physicochemical challenges of this highly polar, nitrogen-rich scaffold.

The pyrimidone core, combined with a basic carbohydrazide moiety, creates a system prone to extensive hydrogen bonding, lactam-lactim tautomerization, and strong interactions with chromatographic stationary phases. This guide moves beyond basic protocols to explain the causality behind purification failures and provides self-validating workflows to ensure high-yield, >98% pure product recovery.

Part 1: Purification Decision Workflow

Before selecting a purification method, it is critical to assess the crude impurity profile. The flowchart below outlines the logical decision-making process for isolating 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide from standard hydrazinolysis reaction mixtures.

G Crude Crude Extract (2-Oxo-1,2-dihydropyrimidine- 4-carbohydrazide) Assess Assess Impurity Profile (TLC / LC-MS) Crude->Assess Hydrazine High Residual Hydrazine? Assess->Hydrazine Wash Azeotropic Distillation & EtOH Trituration Hydrazine->Wash Yes (Ehrlich's Reagent +) Chromatography Chromatographic Purification (NH-Silica or RP-HPLC) Hydrazine->Chromatography No, complex side-products Recryst Recrystallization (MeOH/EtOH/Ether) Hydrazine->Recryst No, mostly pure Wash->Recryst Pure Pure Compound (>98% Purity) Chromatography->Pure Recryst->Pure

Workflow for the purification of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide crude extracts.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide streak severely on standard normal-phase silica gel? Causality: The streaking is a direct result of the highly polar and basic nature of the terminal carbohydrazide moiety, combined with the hydrogen-bonding capacity of the 2-oxopyrimidine core. Standard unmodified silica gel contains acidic silanol groups (Si-OH) that strongly and irreversibly interact with the basic hydrazide nitrogen atoms, leading to severe tailing and poor recovery[1]. Resolution: Abandon standard unmodified silica. Switch to amine-functionalized (NH) silica gel, which masks the acidic silanols and provides a compatible stationary phase for basic compounds[1]. Alternatively, use a highly polar eluent system with a basic modifier (e.g., Dichloromethane/Methanol/Aqueous NH₄OH in a 90:9:1 ratio) to suppress secondary interactions.

Q2: How do I efficiently remove residual hydrazine hydrate from the crude extract? Causality: Hydrazine hydrate is commonly used in large excess during the hydrazinolysis of pyrimidine-4-carboxylate esters[2]. Because it is highly polar and high-boiling, simple rotary evaporation often leaves a sticky, intractable residue that traps your target compound. Resolution: Perform an azeotropic distillation. Co-evaporate the crude mixture with toluene or absolute ethanol 2–3 times to drive off the residual water and hydrazine. Following this, triturating the solid residue with cold diethyl ether or ethanol will precipitate the desired carbohydrazide while leaving trace hydrazine in the supernatant[1][2].

Q3: My LC-MS shows peak splitting or two distinct peaks with the exact same mass. Is my compound degrading? Causality: Not necessarily. 2-Oxo-1,2-dihydropyrimidine derivatives are known to exhibit lactam-lactim tautomerization (an equilibrium between the 2-oxo and 2-hydroxy forms)[3]. Depending on the pH of your HPLC mobile phase, these tautomers can resolve into separate peaks or cause severe peak broadening. Resolution: Buffer your mobile phase. Adding 0.1% Formic Acid or 10 mM Ammonium Acetate will stabilize a single tautomeric state during the chromatographic run, collapsing the split peaks into a single, sharp signal.

Part 3: Troubleshooting Guide

Observed Issue Root Cause (Causality) Actionable Solution
Co-elution of unreacted starting ester The starting pyrimidine-4-carboxylate and the product can exhibit similar Rf​ values in highly polar normal-phase systems due to extensive intermolecular hydrogen bonding.Switch to Reverse-Phase HPLC (RP-HPLC) . The ester is significantly more hydrophobic than the carbohydrazide. A C18 column with a Water/Acetonitrile gradient will easily separate the early-eluting polar carbohydrazide from the late-eluting ester.
Poor recovery during recrystallization 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide forms strong intermolecular hydrogen bond networks, leading to supersaturation in hot polar protic solvents upon cooling.Use a binary solvent system (Anti-solvent crystallization). Dissolve the crude in a minimum amount of hot methanol, then add diethyl ether dropwise until slight turbidity is observed[2].
Product degradation on column Prolonged exposure to acidic silanols on standard silica can catalyze the hydrolysis of the hydrazide back to the carboxylic acid.Use Purif-Pack NH columns (amine-modified) or perform rapid flash chromatography under positive pressure to minimize residence time[1].

Part 4: Quantitative Data & Solvent Selection

To aid in method development, the following table summarizes field-validated solvent systems for the purification of pyrimidine-4-carbohydrazides.

Purification MethodSolvent System / Mobile PhaseExpected Rf​ / Rt​ Typical RecoveryNotes
NH-Silica Flash Chromatography DCM : MeOH (95:5 to 90:10) Rf​≈0.35 75 - 85%Ideal for removing non-polar organic impurities and unreacted esters[1].
Standard Silica (Modified) DCM : MeOH : NH₄OH (90:9:1) Rf​≈0.25 60 - 70%Expect some streaking; use only if NH-silica is unavailable.
RP-HPLC (C18) H₂O : MeCN (Gradient 5% to 60% MeCN, 0.1% FA) Rt​≈3.5 min> 90%Best for resolving tautomeric peak splitting and achieving >99% purity.
Recrystallization Hot Methanol / Diethyl Ether (Anti-solvent)N/A80 - 90%Highly scalable. Yields light-yellow to white crystalline solids[1][2].

Part 5: Standardized Experimental Protocols

Protocol A: Anti-Solvent Recrystallization (Self-Validating)

This protocol is ideal for crude extracts that are >80% pure but contain trace hydrazine or ester.

  • Azeotropic Drying: Transfer the crude extract to a round-bottom flask. Add 20 mL of absolute ethanol and evaporate under reduced pressure at 45°C. Repeat this step twice to ensure complete removal of residual hydrazine hydrate.

  • Dissolution: Suspend the dried crude solid in a minimum volume (e.g., 5-10 mL per gram) of boiling methanol. Stir vigorously until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring gently, add cold diethyl ether dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4°C) for an additional 1 hour to maximize precipitation.

  • Filtration & Validation: Filter the light-yellow solids under vacuum[1]. Wash the filter cake with cold diethyl ether.

    • Self-Validation Step: Spot the filtrate on a TLC plate and spray with Ehrlich's reagent (p-dimethylaminobenzaldehyde). A bright yellow spot confirms the successful partitioning of trace hydrazine into the mother liquor, leaving your pure crystals behind.

Protocol B: Amine-Modified (NH) Silica Gel Chromatography

Use this protocol for complex mixtures containing multiple side-products.

  • Column Preparation: Pack a glass column with Chromatorex NH-DM 1020 (100–200 mesh) or utilize a pre-packed Purif-Pack NH cartridge[1]. Condition the column with 100% Dichloromethane (DCM).

  • Sample Loading: Due to the poor solubility of the carbohydrazide in DCM, dry-load the sample. Dissolve the crude in a minimum amount of methanol, add a small amount of NH-silica, and evaporate to a free-flowing powder. Load this powder onto the top of the column.

  • Elution: Elute using a step gradient. Begin with 100% DCM (2 column volumes) to elute unreacted ester. Transition to DCM:MeOH (95:5) for 3 column volumes, then DCM:MeOH (90:10) to elute the target 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide.

  • Fraction Analysis: Analyze fractions via LC-MS rather than TLC, ensuring the mobile phase is buffered with 0.1% Formic Acid to prevent tautomeric peak splitting[3]. Pool the pure fractions and concentrate under reduced pressure.

Part 6: References

  • [1] Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Design and Synthesis of Pyrimidine C-Nucleosides, 5-Polyfluoroalkyl-5- deazaalloxazines and Spiro[pyrimido[4,5-b]quinoline-3',5-indoline-2'-one]-3,10- dihydro-2,4-diones | RosDok - University of Rostock. Available at:[Link]

  • [3] Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | MDPI. Available at:[Link]

Sources

Troubleshooting

Preventing thermal degradation of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide during storage

Technical Support Center: 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (CAS No. 98140-91-1) to prevent thermal and environmental degradation. Adherence to these protocols is critical for ensuring reagent integrity, which underpins the validity and reproducibility of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide that make it susceptible to degradation?

A1: The molecule's stability is primarily influenced by two functional groups:

  • Carbohydrazide Moiety (-CONHNH₂): This group is highly susceptible to oxidation due to the lone pairs on the nitrogen atoms, which can be abstracted by atmospheric oxygen, a process accelerated by heat and light.[1] The N-N bond can also be labile, and the group is prone to hydrolysis, especially in the presence of moisture.[1][2]

  • 2-Oxo-1,2-dihydropyrimidine Ring: While generally more stable, this heterocyclic system can undergo ring-opening hydrolysis under harsh conditions (e.g., strong acids/bases and high temperatures). However, for storage purposes, the main concern remains the exocyclic carbohydrazide group.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To maximize shelf-life and prevent degradation, the compound should be stored under a combination of controlled conditions. The recommended hierarchy of controls is summarized in the table below.

ParameterRecommended ConditionRationale & Cited Best Practices
Temperature -20°C Lower temperatures significantly reduce the rate of chemical degradation reactions.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen) The carbohydrazide group is an oxygen scavenger and prone to oxidation.[5][6] An inert atmosphere is critical to prevent this. A supplier of a similar pyrimidine derivative recommends storage under an inert atmosphere.
Moisture Dry/Desiccated Environment The compound is likely hygroscopic. Moisture can facilitate hydrolysis of the hydrazide group.[1][3] Store in a desiccator, especially after opening.[3][7]
Light Protected from Light (Amber Vial) Light, particularly UV, can provide the energy to initiate photo-oxidative degradation pathways.[4][7][8]
Q3: What are the common physical signs of degradation?

A3: Visual inspection can often provide the first clues of compromised reagent quality.

  • Color Change: The pure compound is typically a white to off-white or very pale yellow crystalline powder. A change to a distinct yellow or brown color is a strong indicator of oxidation.[1]

  • Change in Physical Form: Clumping or hardening of the powder suggests moisture absorption.

  • Reduced Solubility: Formation of insoluble degradation products or polymers can lead to difficulty in dissolving the compound compared to a fresh, high-purity batch.

Q4: Can I store 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide in a solution?

A4: Storing this compound in solution is not recommended for long periods. Hydrazine derivatives are known to be less stable in aqueous solutions due to hydrolysis and faster oxidation.[1][2] If you must prepare a stock solution, adhere to the following guidelines:

  • Use a deoxygenated, high-purity solvent.

  • Prepare the solution fresh for each experiment.[1]

  • If short-term storage (hours to a few days) is unavoidable, store the solution at 2-8°C, protect it from light, and blanket the headspace with an inert gas.[1] Always perform a visual check for precipitation or color change before use.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide, linking them to potential degradation-related causes.

Issue 1: My experimental results are inconsistent or show lower-than-expected activity.
  • Possible Cause: The most probable cause is the degradation of the active compound, leading to a lower effective concentration. The carbohydrazide moiety is the likely point of decomposition.[1] Thermal stress, even from brief or repeated exposure to room temperature, can accelerate this process.

  • Troubleshooting Steps:

    • Obtain a Fresh Sample: Use a new, unopened vial of the compound as a control.

    • Perform Purity Analysis: If available, use analytical techniques like HPLC, LC-MS, or even Thin Layer Chromatography (TLC) to compare the purity of the suspect batch against the new control.[9][10] The presence of new peaks or spots in the suspect sample indicates degradation products.

    • Review Handling Protocol: Ensure that the main stock bottle is always allowed to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation. Minimize the time the container is open to the laboratory atmosphere.[3][11]

Issue 2: The compound has developed a noticeable color after a few months in the freezer.
  • Possible Cause: This is a classic sign of oxidation.[1] This can happen if the vial was not properly sealed or if the headspace was not purged with an inert gas before storage. Oxygen remaining in the vial, even at -20°C, can slowly react over time.

  • Troubleshooting Steps:

    • Discard the Sample: For critical applications, it is safest to discard the discolored reagent. The extent of degradation is unknown without analytical testing, and the degradation products could interfere with your experiment.

    • Implement Inert Gas Purging: For all new vials, adopt a strict protocol of purging the headspace with dry argon or nitrogen for 30-60 seconds before sealing for long-term storage.

    • Use Smaller Aliquots: To avoid repeated exposure of the main stock, aliquot the compound into smaller, single-use vials upon receipt.[4]

Logical Flow: Troubleshooting a Suspect Sample

The following diagram outlines a decision-making process for handling a potentially degraded sample of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide.

G start Start: Suspect Sample visual Visual Inspection (Color, Clumping) start->visual analytical Analytical Check (HPLC, LC-MS, TLC) visual->analytical No obvious change discard Discard Sample Procure New Stock visual->discard Obvious degradation (e.g., brown color) review Review Storage & Handling Protocol analytical->review Purity Confirmed analytical->discard Significant degradation use_caution Use with Caution (Non-critical work only) analytical->use_caution Minor impurities detected implement Implement Corrective Actions (Inert gas, Aliquoting) review->implement discard->implement use_caution->review end End: Proceed with Validated Reagent implement->end

Caption: Workflow for safely handling and weighing the reagent.

Protocol 3: Quick Purity Assessment by Thin Layer Chromatography (TLC)

This is a simple method to quickly check for gross degradation.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your suspect compound in a suitable solvent (e.g., methanol or DMF). Do the same for a trusted reference or new batch.

  • TLC Plate: Use a silica gel 60 F254 plate.

  • Spotting: Carefully spot equal, small amounts of the suspect sample and the reference sample side-by-side on the baseline.

  • Elution: Develop the plate in an appropriate mobile phase (e.g., Dichloromethane:Methanol 9:1 v/v - this may require optimization).

  • Visualization: View the developed plate under UV light (254 nm).

  • Interpretation: The reference sample should show a single, well-defined spot. The presence of additional spots (especially near the baseline, indicating more polar compounds) or significant streaking in the lane of the suspect sample suggests the presence of degradation products.

References

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Popov, K. A., et al. (2025, June 23). Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride.
  • BenchChem. (2025).
  • Global Substance Registr
  • Asian Journal of Green Chemistry. (2018, January 10).
  • ChemicalBook. (2019, September 16). Synthesis of carbohydrazide.
  • ResearchGate. Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion | Request PDF.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • PubChem. 2-Oxo-1,2-dihydropyridine-4-carbohydrazide.
  • Innova Design Group. (2024, December 6).
  • Wiley-VCH. (2025, August 6).
  • IntechOpen. (2019, April 10). Analytical Method Validation as the First Step in Drug Quality Control.
  • National Center for Biotechnology Information. (n.d.). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.
  • ACRS. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • ScienceDirect.
  • ResearchGate. (n.d.).
  • StressMarq Biosciences Inc. (2015, February 19).
  • Sigma-Aldrich. N-(2-Oxo-1,2-dihydropyrimidin-4-yl)benzamide.

Sources

Reference Data & Comparative Studies

Validation

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide vs uracil derivatives in drug discovery

As a Senior Application Scientist in medicinal chemistry, selecting the optimal pyrimidine scaffold is a critical inflection point in drug discovery. While the classic uracil (2,4-dioxopyrimidine) core has historically d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal pyrimidine scaffold is a critical inflection point in drug discovery. While the classic uracil (2,4-dioxopyrimidine) core has historically dominated the landscape of antimetabolites and antivirals, the 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide scaffold offers a distinct, highly reactive vector for modern targeted therapies.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural divergence, mechanistic pathways, and self-validating experimental workflows.

Structural & Mechanistic Divergence

The Uracil Scaffold: Classic Antimetabolites and Antivirals

Uracil derivatives are privileged structures characterized by a highly stable 2,4-dioxopyrimidine ring[1]. Derivatization typically occurs at the N1, N3, C5, or C6 positions.

  • Mechanism of Action (Cancer): Halogenated uracils, such as 5-fluorouracil (5-FU), act as prodrugs. Once metabolized into 5-fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP), they form an irreversible ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate. This halts the de novo synthesis of dTMP, triggering a catastrophic depletion of thymidine pools known as "thymineless death"[2]. This pathway is highly effective but often suffers from dose-limiting toxicities[3].

  • Mechanism of Action (Viral): Specific N1-substituted and C5-isopropyl uracil derivatives act as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), binding allosterically to viral polymerases (e.g., HIV-1 RT)[4].

TS_Pathway UracilDrug Uracil Derivative (e.g., 5-FU) Metabolite Active Metabolite (5-FdUMP) UracilDrug->Metabolite Cellular Metabolism TS Thymidylate Synthase (TS) Metabolite->TS Irreversible Inhibition dTMP dTMP TS->dTMP Catalysis dUMP dUMP dUMP->TS Substrate Apoptosis Thymineless Death (Apoptosis) dTMP->Apoptosis Depletion Triggers

Fig 1: Mechanism of Thymidylate Synthase (TS) inhibition by uracil antimetabolites.

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide: The Versatile Electrophile Binder

Unlike the stable dioxo core of uracil, the 4-carbohydrazide derivative features a ketone at C2 and a highly reactive carbohydrazide group (-C(=O)NHNH₂) at C4.

  • Chemical Versatility: The terminal primary amine of the carbohydrazide is a potent nucleophile. It readily undergoes condensation with aryl aldehydes to form Schiff bases (hydrazones) or cyclizes into 1,2,4-triazoles and oxadiazoles[5].

  • Mechanism of Action: This scaffold is rarely an antimetabolite. Instead, its derivatives act as multidentate ligands that fit into deep enzymatic pockets. For example, specific diketobutanoic acid derivatives of this scaffold are highly potent HIV integrase inhibitors[6], while other variants demonstrate exceptional selectivity as G-protein-coupled receptor kinase 2 (GRK2) inhibitors for heart failure models[5]. They also exhibit broad-spectrum antifungal properties[7].

Comparative Biological Activity

The following table synthesizes the quantitative performance of both scaffolds across various therapeutic targets based on recent literature.

Compound ClassPrimary Target / Disease ModelActivity (IC₅₀ / MIC)Key AdvantageRef
C5-Substituted Uracils Thymidylate Synthase (Cervical/Breast Cancer)0.3 – 79.1 µMHigh affinity for highly proliferative cells.[2]
N1-Substituted Uracils HIV-1 Reverse Transcriptase0.0006 – 0.5 µMExcellent selectivity index (SI > 44,000).[4]
Pyrimidine-4-carbohydrazides GRK2 (Heart Failure)~ 10 - 50 nMHigh kinase selectivity; prevents GPCR degradation.[5]
Dihydropyrimidine derivatives HIV Integrase0.19 µMInteracts directly with conserved catalytic residues.[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these scaffolds requires rigorous, self-validating workflows. Below are the standard protocols for evaluating both classes.

Protocol A: Continuous Spectrophotometric Assay for Uracil-Based TS Inhibitors

Causality: Thymidylate synthase converts dUMP to dTMP using 5,10-methylenetetrahydrofolate (mTHF) as a methyl donor. As mTHF oxidizes to dihydrofolate (DHF), the solution's absorbance at 340 nm increases. Monitoring this shift directly quantifies the catalytic rate and the inhibitory potency of the uracil analog[3].

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol).

  • Enzyme Mix: Add 50 nM recombinant human TS to the buffer.

  • Ligand Incubation: Introduce the uracil derivative (serially diluted from 100 µM to 1 nM) and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 100 µM dUMP and 50 µM mTHF to initiate the reaction.

  • Kinetic Read: Monitor absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Self-Validation Gate:

    • Negative Control: A well lacking the TS enzyme must show zero increase in A340. If drift occurs, the buffer is contaminated.

    • Positive Control: A well containing 1 µM 5-FdUMP must show >95% inhibition. If not, the enzyme batch is inactive.

Protocol B: Synthesis and Validation of Pyrimidine-4-carbohydrazide Schiff Bases

Causality: The terminal -NH₂ of the carbohydrazide is highly nucleophilic. By utilizing glacial acetic acid as a catalyst, we protonate the target aldehyde's carbonyl oxygen. This enhances its electrophilicity, driving the equilibrium rapidly toward a stable hydrazone (Schiff base)[5].

  • Condensation: Dissolve 1.0 eq of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide and 1.1 eq of the desired aryl aldehyde in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Reflux the mixture at 80°C for 4-6 hours.

  • Isolation: Cool the mixture to 0°C. Filter the resulting precipitate and wash with cold diethyl ether to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol to yield the pure Schiff base.

  • Self-Validation Gate (Analytical):

    • Perform ¹H-NMR (DMSO-d6). The reaction is only validated if the primary amine protons (~4.5 ppm) have completely disappeared, and a new, sharp imine singlet (-N=CH-) appears between 8.0–8.5 ppm.

    • HPLC purity must exceed >95% before proceeding to biological screening.

Workflow Scaffold 2-Oxo-1,2-dihydropyrimidine- 4-carbohydrazide Reaction Aldehyde Condensation (EtOH, cat. AcOH) Scaffold->Reaction Product Schiff Base Library (Hydrazones) Reaction->Product >85% Yield Validation Validation (LC-MS, 1H-NMR) Product->Validation Validation->Reaction Impure (Recrystallize) Screening High-Throughput Screening Validation->Screening Purity >95%

Fig 2: Derivatization and analytical validation workflow for carbohydrazide scaffolds.

Conclusion

For drug discovery programs targeting nucleotide metabolism or viral replication via polymerase inhibition, highly substituted uracil derivatives remain the gold standard due to their predictable pharmacokinetics and established antimetabolite pathways.

However, if the goal is to target complex kinase pockets (e.g., GRK2) or viral integrases, the 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide scaffold is vastly superior. Its C4-carbohydrazide moiety acts as a highly efficient synthetic hinge, allowing medicinal chemists to rapidly generate diverse libraries of Schiff bases and fused triazoles with high atom economy and target selectivity.

Sources

Comparative

A Comparative Structural and Functional Guide to 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide Analogs

This guide offers a detailed comparative analysis of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide analogs, a class of heterocyclic compounds attracting significant interest in medicinal chemistry. Pyrimidine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers a detailed comparative analysis of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide analogs, a class of heterocyclic compounds attracting significant interest in medicinal chemistry. Pyrimidine derivatives are fundamental components of nucleic acids and are recognized for their wide-ranging pharmacological potential, including antimicrobial and anticancer activities.[1] This document provides researchers, scientists, and drug development professionals with an in-depth examination of their synthesis, structural characteristics, and biological activities, supported by experimental data and structural insights.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a foundational scaffold in numerous biologically active molecules.[1] Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in biological systems. The 2-oxo-1,2-dihydropyrimidine core, in particular, has been identified as a privileged structure in the development of novel therapeutic agents. The addition of a carbohydrazide moiety at the 4-position introduces a versatile functional group that can participate in various hydrogen bonding interactions and can be readily modified to generate a library of analogs with diverse physicochemical properties and biological activities.

Synthesis of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide Analogs

The synthesis of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide and its analogs typically involves a multi-step reaction sequence. A common approach begins with the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, to construct the dihydropyrimidine core.[2] Subsequent modifications, such as esterification followed by hydrazinolysis, yield the desired carbohydrazide.

General Synthetic Workflow

Synthesis_Workflow General Synthesis of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide Analogs A Aldehyde (R1-CHO) D Biginelli Reaction (Acid Catalysis) A->D B β-Ketoester (e.g., Ethyl acetoacetate) B->D C Urea C->D E Ethyl 4-(R1)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate D->E F Hydrazine Hydrate (NH2NH2·H2O) E->F Hydrazinolysis G 6-Methyl-4-(R1)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide F->G H Aromatic Aldehyde (R2-CHO) G->H Condensation I N'-[(E)-substituted-methylidene]-6-methyl-2-oxo-4-(R1)-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide (Final Analog) H->I

Caption: Synthetic route to 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide analogs.

Experimental Protocol: Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide

This protocol describes a typical synthesis, starting from the corresponding ethyl ester.

Step 1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (50 mL) is treated with a catalytic amount of hydrochloric acid.

  • The mixture is refluxed for 4 hours and then cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the dihydropyrimidine ester.

Step 2: Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide

  • A solution of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (10 mmol) in ethanol (50 mL) is treated with hydrazine hydrate (20 mmol).

  • The reaction mixture is refluxed for 8 hours.

  • Upon cooling, the solid product precipitates out, which is then filtered, washed with ethanol, and dried to yield the desired carbohydrazide.

Comparative Structural Analysis

The three-dimensional structure of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide analogs is crucial for understanding their biological activity. X-ray crystallography provides precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation and potential for intermolecular interactions.

The dihydropyrimidine ring in these compounds is typically nearly planar.[3][4] Substituents on this ring can influence its planarity and the overall molecular conformation. For instance, the angle between the dihydropyrimidine ring and an aromatic substituent at the 4-position can significantly impact the molecule's shape.[4]

FeatureAnalog 1 (R=4-nitrophenyl)[4]Analog 2 (R=H, N1-hydroxyethyl)[3]
Pyrimidine Ring Planarity Nearly planar (max deviation 0.017(1) Å)Planar within 0.009 (3) Å
Dihedral Angle (Pyrimidine-Substituent) 47.9(1)° (between pyrimidine and nitrophenyl ring)-74.4 (4)° (C(2)-N(1)-C(7)-C(8) torsion angle)
Key Hydrogen Bonds Intermolecular N-H···O hydrogen bonds forming dimers.Intermolecular O-H···N hydrogen bonds forming infinite chains.

Table 1: Comparison of selected structural parameters for two 2-oxo-1,2-dihydropyrimidine analogs.

The nature and position of substituents influence the formation of intramolecular and intermolecular hydrogen bonds, which in turn dictate the crystal packing. For example, in the crystal structure of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, intermolecular N-H···O hydrogen bonds lead to the formation of dimers.[4] In contrast, 4,6-diethyl-1-(2-hydroxyethyl)-2-oxopyrimidine forms infinite zigzag chains through O-H···N hydrogen bonds.[3]

H_Bonding Intermolecular Hydrogen Bonding Patterns cluster_0 Dimer Formation (e.g., Analog 1) cluster_1 Chain Formation (e.g., Analog 2) a1 N-H O=C a2 N-H O=C a1:f0->a2:f1 H-bond a2:f0->a1:f1 H-bond b1 O-H N b2 O-H N b1:f0->b2:f1 H-bond b3 O-H N b2:f0->b3:f1 H-bond

Caption: Hydrogen bonding patterns in 2-oxo-1,2-dihydropyrimidine analogs.

Comparative Biological Activity

Derivatives of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide have been investigated for a range of biological activities, most notably as antimicrobial and anticancer agents. The structure-activity relationship (SAR) of these compounds is a key area of research, aiming to correlate specific structural features with biological efficacy.

Antimicrobial Activity

The carbohydrazide moiety and its derivatives, such as hydrazones, are known to exhibit antimicrobial properties. The biological activity of these compounds can be modulated by the nature of the substituents on the pyrimidine ring and the aromatic aldehyde used for condensation.

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
Pyridine-4-carbohydrazide derivative 4Pseudomonas aeruginosa4-16[5]
Pyridine-4-carbohydrazide derivative 6Staphylococcus aureus2[5]
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivative 12bS. aureus, E. coli, P. aeruginosa39[6]

Table 2: Antimicrobial activity of selected carbohydrazide analogs.

The data suggests that substitutions on the aromatic ring of the hydrazone moiety can significantly influence antimicrobial potency. For instance, functionally substituted pyridine carbohydrazides have shown remarkable effects against multi-drug resistant strains.[5]

Anticancer Activity

The cytotoxic potential of 2-oxo-1,2-dihydropyrimidine derivatives has been evaluated against various cancer cell lines. The presence of specific functional groups and their spatial orientation are critical for their anticancer activity.

CompoundCell LineActivity (IC50 in µM)Reference
Imidazopyridine carbohydrazide 7d (4-bromophenyl)MCF-7 (Breast Cancer)22.6[7][8]
Imidazopyridine carbohydrazide 7d (4-bromophenyl)HT-29 (Colon Cancer)13.4[7][8]
1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile 24HT-29 (Colon Cancer)More active than doxorubicin[9][10]

Table 3: Cytotoxic activity of selected pyrimidine-based analogs.

Structure-activity relationship studies have indicated that the introduction of certain substituents can enhance cytotoxic activity. For example, a 4-bromophenyl group on an imidazopyridine carbohydrazide derivative showed potent activity against breast and colon cancer cell lines.[7][8] Furthermore, some 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles have demonstrated broad-spectrum cytotoxic activity.[9][10]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • A standard antibiotic is used as a positive control, and the solvent alone serves as a negative control.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The diameter of the zone of inhibition around each well is measured in millimeters.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The plates are incubated for another 4 hours, during which viable cells convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide analogs represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer agents. This guide has provided a comparative overview of their synthesis, structural features, and biological activities. The structural analysis highlights the importance of the planarity of the pyrimidine ring and the role of intermolecular hydrogen bonding in determining the solid-state architecture of these molecules. The biological data, while not from a single homologous series, illustrates the profound impact of substituent modifications on the antimicrobial and cytotoxic potency of these compounds. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new analogs in this chemical space. Future work should focus on the systematic synthesis and evaluation of a library of these analogs to establish more definitive structure-activity relationships, which will be instrumental in the rational design of more potent and selective therapeutic agents.

References

  • New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2024). BMC Chemistry, 22(1), 1-15. [Link]

  • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (2015). Archiv der Pharmazie, 348(11), 824-834. [Link]

  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). RSC Advances, 11(10), 5554-5566. [Link]

  • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (2015). PubMed. Retrieved March 24, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. (n.d.). Der Pharma Chemica. Retrieved March 24, 2026, from [Link]

  • Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. (2018). Pest Management Science, 74(2), 413-421. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (2022). Iranian Journal of Pharmaceutical Research, 21(1), e126562. [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. (2022). Molecules, 27(25), 8945. [Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2022). Molecules, 27(25), 8908. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2024). PubMed. Retrieved March 24, 2026, from [Link]

  • Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological. (2021). Semantic Scholar. Retrieved March 24, 2026, from [Link]

  • Synthesis and structure-activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. (2018). PubMed. Retrieved March 24, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. Retrieved March 24, 2026, from [Link]

  • 2-Oxo-1,2-dihydropyridine-4-carbohydrazide. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2025). Molecules, 30(1), 1. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (2025). ResearchGate. Retrieved March 24, 2026, from [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023). Journal of the Indian Chemical Society, 100(1), 100806. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-12.
  • DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. (2025). Chemical Methodologies, 9(3), 1-17.
  • Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. (2023). Molecules, 28(17), 6393. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide Receptor Binding Affinity

For researchers and drug development professionals, the precise characterization of a compound's interaction with its biological target is a cornerstone of preclinical assessment. This guide provides an in-depth, technic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise characterization of a compound's interaction with its biological target is a cornerstone of preclinical assessment. This guide provides an in-depth, technical framework for benchmarking the receptor binding affinity of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide, a novel compound of interest. We will navigate the theoretical underpinnings and practical applications of key binding assays, offering a comparative analysis to guide your experimental design. This document is structured to provide not just protocols, but the strategic reasoning behind methodological choices, ensuring robust and reliable data generation.

The dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including but not limited to, calcium channels[1][2], various kinases, and other receptors[3]. Given this chemical precedent, this guide will use a generic receptor model system to illustrate the benchmarking process, a methodology that can be adapted to your specific receptor of interest.

Choosing the Right Tool: A Comparative Overview of Binding Affinity Assays

The selection of an appropriate binding assay is a critical first step that influences the quality and applicability of your results. The three primary methods we will discuss are the "gold standard" Radioligand Binding Assay, the versatile Fluorescence Polarization (FP) assay, and the powerful, label-free Surface Plasmon Resonance (SPR).[4] The choice among these depends on factors such as the nature of the receptor (membrane-bound vs. soluble), throughput requirements, and the availability of specific reagents.

Assay Type Principle Advantages Disadvantages Typical Output
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand by the test compound.[5]High sensitivity and robustness; considered the gold standard.[5]Requires handling of radioactive materials; lower throughput.Ki, IC50, Bmax, Kd[5][6]
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger receptor molecule.[7]Homogeneous (no-wash) format; high throughput; non-radioactive.[8]Requires a suitable fluorescent probe; potential for interference from fluorescent compounds.[9]Kd, Ki, IC50[10]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the analyte flows over an immobilized ligand.[11][12]Label-free; provides real-time kinetic data (kon, koff).[13][14]Requires specialized equipment; can be sensitive to buffer composition and non-specific binding.Kd, kon, koff[15]

Experimental Deep Dive: Step-by-Step Protocols

Here, we provide detailed, self-validating protocols for each of the discussed binding assays. The causality behind each step is explained to empower you to adapt these methods to your specific experimental context.

Protocol 1: Competitive Radioligand Binding Assay

This method is ideal for determining the inhibitory constant (Ki) of our test compound, 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide, by measuring its ability to compete with a known high-affinity radioligand for binding to the target receptor.[5]

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Receptor-Expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Test Compound to Equilibrium Receptor_Membranes->Incubation Radioligand Radioligand Stock Radioligand->Incubation Test_Compound Test Compound Dilution Series Test_Compound->Incubation Filtration Rapid Filtration through GF/B filter plate Incubation->Filtration Wash Wash to Remove Unbound Ligand Filtration->Wash Scintillation Add Scintillation Cocktail and Count Radioactivity Wash->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Receptor-expressing cell membranes

  • Radioligand with known Kd for the receptor

  • 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Thaw the receptor membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically.

    • Prepare a serial dilution of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide in assay buffer.

    • Dilute the radioligand in assay buffer to a final concentration at or below its Kd.[16]

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and the receptor membranes.

    • For total binding, omit the test compound.

    • For non-specific binding, add a saturating concentration of a known unlabeled ligand instead of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. This should be optimized in preliminary experiments.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[17] This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This homogeneous assay is well-suited for high-throughput screening and determining the binding affinity of our test compound by observing its competition with a fluorescently labeled tracer.[18]

Workflow for Fluorescence Polarization Competition Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Receptor Purified Receptor Incubation Mix Receptor, FP Tracer, and Test Compound in Microplate Receptor->Incubation FP_Tracer Fluorescently Labeled Tracer FP_Tracer->Incubation Test_Compound Test Compound Dilution Series Test_Compound->Incubation Equilibration Incubate to Reach Binding Equilibrium Incubation->Equilibration FP_Read Measure Fluorescence Polarization Equilibration->FP_Read Data_Analysis Data Analysis (IC50 and Ki determination) FP_Read->Data_Analysis

Caption: Workflow for a fluorescence polarization competition assay.

Materials:

  • Purified, soluble receptor

  • Fluorescently labeled ligand (tracer)

  • 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

  • Assay buffer

  • Black, low-binding microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the receptor and the fluorescent tracer in assay buffer. The optimal concentrations of both should be determined in a preliminary titration experiment to achieve a good signal window.[7]

  • Assay Setup:

    • In a black microplate, add the test compound dilutions.

    • Add the receptor-tracer mixture to all wells.

    • Include controls for free tracer (no receptor) and bound tracer (no test compound).

  • Incubation:

    • Incubate the plate, protected from light, at room temperature for a time sufficient to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the millipolarization (mP) values against the log concentration of the test compound.

    • Fit the data to a sigmoidal curve to determine the IC50.

    • The Ki can be calculated using a similar formula to the radioligand assay, adapted for FP.[10]

Protocol 3: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetics and affinity data, offering a deeper understanding of the binding interaction.[13]

Workflow for Surface Plasmon Resonance (SPR) Analysis

cluster_prep Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis Immobilization Immobilize Receptor on Sensor Chip Association Inject Analyte (Association) Immobilization->Association Analyte_Prep Prepare Serial Dilutions of Test Compound (Analyte) Analyte_Prep->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram_Analysis Analyze Sensorgrams to Determine kon, koff, and Kd Dissociation->Sensorgram_Analysis Regeneration->Association Next Cycle

Caption: Workflow for a Surface Plasmon Resonance (SPR) analysis.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified receptor

  • 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Receptor Immobilization:

    • Immobilize the purified receptor onto the sensor chip surface using standard amine coupling chemistry or another appropriate method.

  • Analyte Preparation:

    • Prepare a series of dilutions of the test compound in running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the test compound over the immobilized receptor surface and a reference surface (for subtracting non-specific binding).

    • Monitor the association phase in real-time.

    • After the association phase, inject running buffer to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams are analyzed using the instrument's software to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[15]

Comparative Data and Interpretation

To effectively benchmark 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide, it is essential to compare its binding affinity with that of known reference compounds for the same target receptor. For the purpose of this guide, let's assume we are targeting a hypothetical kinase, "Kinase X," and we are comparing our test compound with two known inhibitors.

Compound Assay Method IC50 (nM) Ki (nM) Kd (nM) kon (M-1s-1) koff (s-1)
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide Radioligand15075---
FP18090---
SPR--851.2 x 1051.0 x 10-2
Reference Compound A (Staurosporine analog) Radioligand105---
FP126---
SPR--5.52.5 x 1051.4 x 10-3
Reference Compound B (Dihydropyrimidine analog) Radioligand500250---
FP550275---
SPR--2608.0 x 1042.1 x 10-2

Interpretation:

  • Potency: 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide demonstrates moderate potency for Kinase X, with Ki and Kd values in the nanomolar range. It is significantly more potent than Reference Compound B but less potent than the broad-spectrum inhibitor, Reference Compound A.

  • Assay Concordance: The data from the radioligand and FP assays show good agreement in the calculated Ki values, lending confidence to the results. The Kd from SPR is also in the same range, further validating the binding affinity.

  • Binding Kinetics: The SPR data provides additional insights. The on-rate (kon) of our test compound is comparable to the other compounds, but its off-rate (koff) is faster than that of the highly potent Reference Compound A, indicating a shorter residence time on the target.

Conclusion

This guide has provided a comprehensive framework for benchmarking the receptor binding affinity of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide. By understanding the principles and practicalities of different binding assays, researchers can select the most appropriate method for their specific needs and generate high-quality, reproducible data. The key to successful benchmarking lies not only in meticulous execution of protocols but also in the careful interpretation of data in the context of relevant reference compounds. This systematic approach will enable a robust evaluation of your compound's potential and guide further drug development efforts.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • Molecular Biology of the Cell. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Retrieved from [Link]

  • Selvita. (n.d.). Binding Assays. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. 4. Structure−Activity Relationship in the Dihydropyrimidine Series. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Bio-protocol. (n.d.). Fluorescence polarization binding assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Malvern Panalytical. (n.d.). Binding Affinity. Retrieved from [Link]

  • ACS Publications. (2025, October 14). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, December 1). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • ResearchGate. (1998). Proposed receptor-bound dihydropyrimidine confirmation (antagonist) Kappe. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, March 15). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Retrieved from [Link]

  • MDPI. (2022, December 24). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Retrieved from [Link]

  • MDPI. (2023, January 12). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and Biological Evaluation of 2‐oxo‐pyrazine‐3‐carboxamide‐yl Nucleoside Analogues and Their Epimers as Inhibitors of Influenza A Viruses. Retrieved from [Link]

  • National Center for Biotechnology Information. (1991, July). Synthesis and biological evaluations of some 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 28). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. Retrieved from [Link]

  • CMJ Publishers. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • Semantic Scholar. (2022, December 4). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antituber. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2020, March 15). New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide proper disposal procedures

Comprehensive Operational and Disposal Guide for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide As a researcher or drug development professional, handling complex active pharmaceutical ingredients (APIs) and their intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

As a researcher or drug development professional, handling complex active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, scientifically grounded approach to safety. 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (CAS: 1148048-79-6) presents unique logistical and safety challenges due to its structural composition. The molecule combines a biologically active pyrimidine core with a reactive carbohydrazide moiety.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical & Toxicological Profiling

To design an effective disposal strategy, we must first understand the intrinsic hazards of the molecule. The carbohydrazide functional group acts as a reducing agent and poses specific toxicological risks, particularly to aquatic ecosystems [1].

Table 1: Hazard Profile and Operational Causality

Property / Toxicity MetricValue / DescriptionCausality / Relevance to Disposal Logistics
Chemical Formula C5H6N4O2Nitrogen-rich structure; requires high-temperature incineration with scrubbers to mitigate toxic NOx gas emissions.
Oral LD50 (Rat) ~311 mg/kg (Base Carbohydrazide)Harmful if swallowed. Dictates the mandatory use of particulate respirators during the handling of dry powders.
Aquatic Toxicity (LC50) 190.0 mg/L (96h, Bluegill)Toxic to aquatic life with long-lasting effects. Strictly prohibits drain disposal or environmental release [4].
Chemical Reactivity Incompatible with strong oxidizersThe hydrazide moiety can react exothermically with oxidizers, posing a severe explosion risk if heated under confinement.

Waste Segregation & Disposal Workflow

The disposal of pyrimidine-carbohydrazide derivatives must follow a strict segregation pathway to prevent accidental cross-reactivity and to ensure the waste is eligible for licensed chemical incineration [3].

DisposalWorkflow Start 2-Oxo-1,2-dihydropyrimidine- 4-carbohydrazide Waste Decision Waste State? Start->Decision Solid Solid Residues & Contaminated PPE Decision->Solid Solid Liquid Liquid Solutions (Aqueous/Organic) Decision->Liquid Liquid SolidPack Double-bag in compatible plastic Solid->SolidPack LiquidPack Collect in compatible solvent (No Oxidizers) Liquid->LiquidPack Labeling Label: Hazardous Waste (Aquatic Toxicity, Irritant) SolidPack->Labeling LiquidPack->Labeling Storage Secondary Containment Cool, Dry, Ventilated Labeling->Storage Incineration Licensed Chemical Incineration (Afterburner & Scrubber) Storage->Incineration

Figure 1: Segregation and disposal workflow for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide waste.

Protocol A: Solid Waste Segregation (Powders, Vials, and PPE)

This protocol applies to all dry residues, contaminated weighing paper, spatulas, and disposable PPE.

  • Primary Collection: Gather all solid waste within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Causality: Manipulating dry pyrimidine derivatives outside of engineered airflow increases the risk of aerosolization and subsequent inhalation or dermal sensitization.

  • Double-Bagging: Place the materials into a heavy-duty, chemically compatible polyethylene bag. Seal with a gooseneck tie, then place this bag inside a second identical bag and seal again.

  • Secondary Containment: Transfer the double-bagged waste into a rigid, puncture-resistant high-density polyethylene (HDPE) drum.

  • System Validation: Perform a visual inspection and a gentle inversion test of the sealed secondary container. If no particulate escapes, the physical integrity of the containment system is validated.

  • Manifesting: Affix a GHS-compliant hazardous waste label reading: "Hazardous Solid Waste: 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide. Toxic to Aquatic Life. Irritant."

Protocol B: Liquid Waste Consolidation (Solutions and Washings)

This protocol applies to HPLC effluents, reaction filtrates, and equipment wash water.

  • Compatibility Verification: Before transferring waste, verify the target carboy contains zero strong oxidizing agents (e.g., nitric acid, peroxides, or bleach).

    • Causality: Carbohydrazides are reducing agents. Mixing them with oxidizers in a closed container will cause an exothermic reaction, leading to rapid off-gassing and catastrophic container rupture.

  • Transfer and Headspace: Using a closed-system funnel, decant the liquid into a grounded PTFE or HDPE carboy. Leave a strict minimum of 20% headspace.

    • Causality: Headspace accommodates thermal expansion and minor off-gassing, preventing pressure accumulation.

  • System Validation: Prior to final sealing, use a compatible pH strip to verify the waste is relatively neutral (pH 6-8) and check the exterior of the carboy for temperature spikes using an IR thermometer. A stable temperature and pH validate the absence of ongoing incompatible reactions.

  • Storage & Disposal: Store the carboy in a ventilated, flame-proof cabinet over a secondary spill tray. Dispatch only to a licensed contractor equipped with a chemical incinerator featuring an afterburner and NOx scrubber[3].

Spill Response & Decontamination (HAZWOPER Aligned)

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure. This protocol aligns with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards [2].

  • Area Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. Secure the perimeter to prevent tracking the chemical throughout the facility.

  • PPE Escalation: Responders must don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, a Tyvek lab coat, and unvented chemical safety goggles.

  • Dust Suppression (Critical Step): Do not dry-sweep the powder. Instead, gently cover the spill with damp vermiculite or a specialized inert absorbent mat.

    • Causality: Dry sweeping generates a dust cloud, drastically increasing inhalation exposure risks. Dampening the powder with an inert matrix increases particle mass and cohesive forces, effectively neutralizing aerosolization.

  • Mechanical Collection: Use non-sparking plastic scoops to collect the absorbed material. Metal tools should be avoided to prevent accidental friction sparks, as hydrazide dusts can be combustible under specific conditions.

  • Chemical Decontamination: Wash the affected surface with a 5% mild detergent solution, followed by copious amounts of water. Collect all wash water using absorbent pads and dispose of them via Protocol A (Solid Waste).

  • System Validation: Swab the decontaminated area and run a rapid UV-Vis or HPLC check (if available) to validate that the surface concentration of the pyrimidine derivative is below the acceptable limit of detection.

References

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard Occupational Safety and Health Administration (OSHA) [Link]

  • Guidelines for Hazardous Waste Incineration and Emission Standards U.S. Environmental Protection Agency (EPA)[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a thorough understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential hazards is the cornerstone of selecting appropriate PPE. Based on data from carbohydrazide and related structures, 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide should be handled as a substance that is:

  • Harmful if Swallowed, in Contact with Skin, or Inhaled: Accidental ingestion may cause significant health damage, and dermal contact or inhalation of dust can be harmful.[1][2][3][4]

  • A Skin and Eye Irritant: Direct contact is likely to cause skin irritation and serious eye irritation.[1][2][3][5]

  • A Potential Skin Sensitizer: Repeated exposure may lead to an allergic skin reaction in some individuals.[1][2][6]

  • Potentially Explosive When Heated Under Confinement: Like its parent compound, it may carry a risk of explosion if heated while confined.[3][5][7]

  • Toxic to Aquatic Life: Spills and improper disposal can cause long-term adverse effects in the aquatic environment.[1][2][7]

These hazards dictate a multi-faceted PPE strategy that provides comprehensive protection for all potential routes of exposure.

Core PPE Requirements: Your First Line of Defense

Based on the hazard profile, the following PPE is mandatory when handling 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash-resistant safety goggles with side protection that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][8]

  • Enhanced Protection: When there is a significant risk of splashing or handling larger quantities, a full-face shield should be worn in addition to safety goggles.[7]

  • Contact Lenses: Avoid wearing contact lenses, as they can trap and concentrate irritants against the eye.[5]

Hand Protection

To prevent skin contact, irritation, and potential sensitization, chemically resistant gloves are essential.

  • Glove Type: Select impervious gloves tested to a relevant standard such as EN 374 (Europe) or F739 (US).[5][7] Materials like nitrile or PVC are generally suitable.

  • Inspection is Key: Always inspect gloves for tears, pinholes, or signs of degradation before use.[7]

  • Proper Technique: Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws.[7]

Body Protection

Protective clothing is required to prevent incidental skin contact.

  • Laboratory Coat: A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes or dust generation, a chemical-resistant apron or overalls should be used.[1][9]

  • Footwear: Closed-toe shoes are mandatory. For handling larger quantities or in spill situations, safety footwear is recommended.[1][5]

Respiratory Protection

Protection against inhalation of the compound, especially in its powdered form, is critical.

  • Engineering Controls First: The primary method for controlling airborne contaminants is to use engineering controls like a chemical fume hood or a ventilated enclosure.[2][8]

  • When Respirators are Needed: If engineering controls are insufficient to keep airborne concentrations low, or during spill cleanup, respiratory protection is required.[1][8][9] A NIOSH-approved or equivalent respirator with a particulate filter (e.g., N95, P100) is a suitable choice for dusts.[8] For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Operational Workflow: A Step-by-Step Guide to Safety

A systematic approach ensures that safety protocols are consistently applied. The following workflow should be adopted for any procedure involving 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment (Review SDS of analogs, SOPs) Select_PPE 2. Select Appropriate PPE (Based on task: weighing, dissolution, etc.) Risk_Assessment->Select_PPE Defines Scope Inspect_PPE 3. Inspect PPE for Damage (Gloves, Goggles, Coat) Select_PPE->Inspect_PPE Don_PPE 4. Don PPE Correctly (Coat -> Goggles -> Gloves) Inspect_PPE->Don_PPE Work_Practice 5. Safe Handling (Use fume hood, avoid dust) Don_PPE->Work_Practice Doff_PPE 6. Doff PPE Safely (Gloves -> Goggles -> Coat) Work_Practice->Doff_PPE Dispose_PPE 7. Dispose of Contaminated PPE (In designated hazardous waste) Doff_PPE->Dispose_PPE Hygiene 8. Wash Hands Thoroughly Dispose_PPE->Hygiene

Caption: PPE workflow from risk assessment to post-handling hygiene.

Summary of PPE for Common Laboratory Scenarios

The specific PPE required can vary based on the scale and nature of the work being performed.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical safety gogglesChemical-resistant glovesLab coatRequired (Work in fume hood or ventilated balance enclosure)
Preparing Solutions Chemical safety gogglesChemical-resistant glovesLab coatRecommended (Work in a fume hood)
Running Reactions Chemical safety goggles and face shieldChemical-resistant glovesLab coatRecommended (Work in a fume hood)
Minor Spill Cleanup Chemical safety gogglesChemical-resistant glovesLab coat or overallsNIOSH-approved respirator
Major Spill Cleanup Full face shield & gogglesHeavy-duty chemical glovesChemical splash suitSelf-Contained Breathing Apparatus (SCBA)[1]

Spill and Disposal Management

Spill Response

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (goggles, gloves, lab coat, respirator), cover the spill with an inert absorbent material like sand or vermiculite.[5]

    • Sweep or vacuum the material into a suitable, labeled container for waste disposal.[2] Avoid generating dust.[5]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area immediately and move upwind.[5]

    • Alert emergency responders and inform them of the material and location of the hazard.[5]

    • Only personnel trained and equipped with full protective clothing, including SCBA, should enter the area.[1][5]

Waste Disposal

Proper disposal is a critical step in the chemical handling lifecycle to prevent environmental contamination.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7]

  • Contaminated Materials: All contaminated PPE (gloves, etc.) and spill cleanup materials must be placed in a sealed, labeled container and disposed of as hazardous waste.[7]

  • Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1][7][9] Do not flush the chemical down the drain or mix it with other waste.[7][10]

By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide, fostering a secure environment for groundbreaking research.

References

  • Redox. (2024). Safety Data Sheet Carbohydrazide Revision 4. [Link]

  • ChemStream. (n.d.). Safety Data Sheet: ChemStream OS-208. [Link]

  • LookChem. (n.d.). CARBOHYDRAZIDE. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 1H-indole-7-carbohydrazide, 97%. [Link]

  • PubChem. (n.d.). 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. [Link]

  • PubChem. (n.d.). 2-Oxo-1,2-dihydropyridine-4-carbohydrazide. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). [Link]

  • Delta Microscopies. (2016). Safety Data Sheet - carbohydrazide. [https://www.delta-microscopies.com/sites/default/files/produits/fichiers/fs-12350_ carbohydrazide_en.pdf]([Link]_ carbohydrazide_en.pdf)

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